molecular formula C19H27N3O5S2 B562889 Dofetilide-d4

Dofetilide-d4

Cat. No.: B562889
M. Wt: 445.6 g/mol
InChI Key: IXTMWRCNAAVVAI-QZPARXMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dofetilide-d4 is intended for use as an internal standard for the quantification of dofetilide by GC- or LC-MS. Dofetilide is a class III antiarrhythmic agent that prolongs cardiac action potential duration by selectively inhibiting the rapidly activating inward rectifying component of net delayed rectifier K+ current (IC50 = 31.5 nM in guinea pig cardiomyocytes). However, at 1 μM, dofetilide has pro-arrhythmic activity, inducing early afterdepolarizations (prolonged repolarization) in cell models and Torsade de Pointes in a rabbit screen for proarrhythmic properties when administered at a dose of 10 mg/kg. Formulations containing dofetilide have been used in the treatment of highly symptomatic atrial fibrillation and the conversion of flutter to normal sinus rhythm.>

Properties

IUPAC Name

N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTMWRCNAAVVAI-QZPARXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dofetilide-d4: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dofetilide-d4, a deuterated analog of the potent Class III antiarrhythmic agent dofetilide, serves a critical role in preclinical and clinical research, primarily as an internal standard for the accurate quantification of dofetilide in biological matrices. Its structural similarity and mass difference make it an ideal tool for mass spectrometry-based analytical methods, ensuring the reliability and robustness of pharmacokinetic and metabolism studies.

Core Application: Internal Standard in Bioanalytical Methods

The principal application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[1]

A key study highlights the development and validation of a sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for quantifying dofetilide in mouse plasma and urine, where this compound was employed as the internal standard.[1][2][3] This method demonstrates high precision and accuracy with a small sample volume requirement, making it suitable for preclinical pharmacokinetic studies.[1]

Experimental Workflow: Quantification of Dofetilide

The following diagram illustrates the typical workflow for the quantification of dofetilide in biological samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma or Urine) add_is Addition of this compound (Internal Standard) sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection injection Injection onto UPLC System supernatant_collection->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mass_detection Tandem Mass Spectrometry (MRM Detection) ionization->mass_detection peak_integration Peak Area Integration (Dofetilide & this compound) mass_detection->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

UPLC-MS/MS experimental workflow for dofetilide quantification.

Detailed Experimental Protocols

A validated UPLC-MS/MS method for the quantification of dofetilide in mouse plasma and urine utilized this compound as an internal standard.[1][3] The key parameters of this method are detailed below.

Sample Preparation
  • Thaw frozen plasma and urine samples at room temperature.[1]

  • For plasma, transfer a 10 µL aliquot into a microcentrifuge tube.[1][3] For urine, use a 2 µL aliquot.[1][3]

  • Add 20 µL of methanol to the plasma sample.[1]

  • Add 50 µL of the internal standard working solution (this compound, 100 ng/mL in acetonitrile) and vortex for 5 minutes.[1]

  • Centrifuge the mixture at 13,000 rpm for 5 minutes at 4°C.[1]

  • Transfer 60 µL of the supernatant to an autosampler vial and add 25 µL of Milli-Q water.[1]

  • Vortex the vial before placing it in the autosampler.[1]

UPLC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are critical for resolving and quantifying dofetilide and this compound.

ParameterCondition
Chromatography
UPLC SystemWaters ACQUITY UPLC
ColumnACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10-90% B over 3 min, then re-equilibration
Flow Rate0.40 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerWaters Xevo TQ-S triple quadrupole
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/h
Cone Gas Flow150 L/h
Collision GasArgon
MRM Transitions
Dofetilide442.2 > 281.1
This compound446.2 > 281.1

Data sourced from a study on dofetilide quantification in mouse plasma and urine.[1]

Quantitative Data Summary

The use of this compound as an internal standard has enabled the development of highly sensitive and reliable analytical methods. The following tables summarize the key quantitative performance characteristics of a validated UPLC-MS/MS method.

Calibration Curve and Linearity
MatrixConcentration Range (ng/mL)Correlation Coefficient (r²)
Mouse Plasma5 - 1000≥ 0.99
Mouse Urine5 - 1000≥ 0.99

Data demonstrates the linearity of the method over a wide concentration range.[1][2][3]

Precision and Accuracy
MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Mouse Plasma LLOQ57.107.2093.0 - 106
Low254.505.1093.0 - 106
Medium753.003.8093.0 - 106
High7503.204.2093.0 - 106
Mouse Urine LLOQ59.0010.087.0 - 106
Low255.105.5087.0 - 106
Medium753.503.7087.0 - 106
High7504.204.5087.0 - 106

LLOQ: Lower Limit of Quantitation; QC: Quality Control; %RSD: Percent Relative Standard Deviation. Data showcases the high precision and accuracy of the method.[1][3]

Recovery and Matrix Effect
MatrixConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Mouse Plasma 2593.7Not reported
7593.7Not reported
75093.7Not reported
Mouse Urine 2597.4Not reported
7597.4Not reported
75097.4Not reported

High recovery indicates efficient extraction of dofetilide from the biological matrices.[1][3]

Application in Pharmacokinetic Studies

The robust analytical method employing this compound has been successfully applied to pharmacokinetic studies of dofetilide in mice.[1][2] This allows for the accurate determination of key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability, which are essential for understanding the drug's disposition in a living system.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of dofetilide. Its primary and well-established use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for pharmacokinetic and bioanalytical studies. The detailed methodologies and performance data presented in this guide underscore the importance of this compound in advancing our understanding of dofetilide's behavior in biological systems.

References

Synthesis and Purification of Dofetilide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthesis and purification strategy for Dofetilide-d4, a deuterated analog of the potent Class III antiarrhythmic agent, Dofetilide. The information presented herein is intended for an audience with a background in organic chemistry and drug development.

Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which plays a crucial role in cardiac repolarization. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmacokinetic studies and as internal standards in analytical methods. This guide outlines a plausible multi-step synthesis beginning from commercially available starting materials, followed by detailed purification protocols.

I. Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a deuterated intermediate followed by coupling and subsequent functional group transformations. The key steps are outlined below and illustrated in the synthesis pathway diagram.

Synthesis Pathway

Synthesis_Pathway A 2-(4-Nitrophenyl)ethanamine C N-(Methyl-d3)-2-(4-nitrophenyl)ethanamine A->C N-Methylation-d3 B Deuterated Methylating Agent (e.g., CD3I) E N-(Methyl-d3)-N-[2-(4-nitrophenoxy)ethyl]- 2-(4-nitrophenyl)ethanamine-d4 C->E Alkylation D 1-(2-Chloroethoxy)-4-nitrobenzene F N-(Methyl-d3)-N-[2-(4-aminophenoxy)ethyl]- 2-(4-aminophenyl)ethanamine-d4 E->F Nitro Group Reduction H This compound F->H Mesylation G Methanesulfonyl Chloride

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(Methyl-d3)-2-(4-nitrophenyl)ethanamine (Intermediate C)

This step involves the introduction of the deuterated methyl group onto the primary amine.

  • Materials: 2-(4-Nitrophenyl)ethanamine (A), a deuterated methylating agent such as iodomethane-d3 (CD3I) (B), a suitable base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetonitrile).

  • Procedure:

    • To a solution of 2-(4-Nitrophenyl)ethanamine in acetonitrile, add potassium carbonate.

    • Slowly add iodomethane-d3 to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the base.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Synthesis of N-(Methyl-d3)-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine-d4 (Intermediate E)

This is an alkylation reaction to couple the deuterated amine with the phenoxyethyl chloride component.

  • Materials: N-(Methyl-d3)-2-(4-nitrophenyl)ethanamine (C), 1-(2-Chloroethoxy)-4-nitrobenzene (D)[1], a base (e.g., sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • To a solution of N-(Methyl-d3)-2-(4-nitrophenyl)ethanamine in DMF, add sodium hydride portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 1-(2-Chloroethoxy)-4-nitrobenzene in DMF.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and quench with ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of N-(Methyl-d3)-N-[2-(4-aminophenoxy)ethyl]-2-(4-aminophenyl)ethanamine-d4 (Intermediate F)

This step involves the simultaneous reduction of both nitro groups to primary amines.

  • Materials: N-(Methyl-d3)-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine-d4 (E), a reducing agent (e.g., tin(II) chloride dihydrate or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Procedure (using SnCl2·2H2O):

    • Dissolve the dinitro compound (E) in ethanol.

    • Add an excess of tin(II) chloride dihydrate to the solution.

    • Reflux the mixture for 3-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the diamine.

Step 4: Synthesis of this compound (H)

The final step is the mesylation of the two primary amino groups.

  • Materials: N-(Methyl-d3)-N-[2-(4-aminophenoxy)ethyl]-2-(4-aminophenyl)ethanamine-d4 (F), methanesulfonyl chloride (G), a base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane - DCM).

  • Procedure:

    • Dissolve the diamine (F) in DCM and cool to 0 °C.

    • Add pyridine to the solution.

    • Slowly add methanesulfonyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

II. Purification of this compound

Purification of the final product is critical to ensure high purity for its intended use in research and as an analytical standard. A combination of chromatographic and recrystallization techniques is recommended.

Purification Workflow

Purification_Workflow A Crude this compound B Column Chromatography (Silica Gel) A->B Initial Purification C Semi-pure this compound B->C D Recrystallization (e.g., from Ethanol/Water) C->D Final Purification E Pure this compound Crystals D->E F Drying under Vacuum E->F G Final this compound Product F->G H Purity Analysis (HPLC, NMR, MS) G->H Quality Control

Caption: General purification workflow for this compound.

Detailed Purification Protocols

1. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Recrystallization:

  • Solvent System: A suitable solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water or isopropanol).

  • Procedure:

    • Dissolve the semi-pure this compound obtained from chromatography in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove residual solvents.

III. Data Presentation

The following tables summarize the expected, albeit hypothetical, quantitative data for the synthesis and purification of this compound. These values are based on typical yields for similar reactions and should be considered as estimates.

Table 1: Summary of Synthetic Steps and Expected Yields

StepIntermediate/ProductStarting MaterialMolecular Weight ( g/mol )Expected Yield (%)
1N-(Methyl-d3)-2-(4-nitrophenyl)ethanamine2-(4-Nitrophenyl)ethanamine183.2370-80
2N-(Methyl-d3)-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine-d4Intermediate from Step 1349.3660-70
3N-(Methyl-d3)-N-[2-(4-aminophenoxy)ethyl]-2-(4-aminophenyl)ethanamine-d4Intermediate from Step 2289.4080-90
4This compoundIntermediate from Step 3445.5975-85

Table 2: Purity Profile of this compound after Purification

Purification StepPurity by HPLC (%)
Crude Product80-90
After Column Chromatography>95
After Recrystallization>99

IV. Conclusion

This technical guide presents a detailed and plausible approach for the synthesis and purification of this compound. The proposed multi-step synthesis leverages established organic chemistry reactions, with a key deuteration step early in the sequence. The purification strategy, combining chromatography and recrystallization, is designed to yield a final product of high purity suitable for its intended applications in research and as an analytical standard. Researchers and drug development professionals can use this guide as a foundation for the practical synthesis of this compound, with the understanding that optimization of reaction conditions and purification parameters may be necessary to achieve the desired outcomes.

References

Methodological & Application

Application Note: High-Throughput Analysis of Dofetilide in Biological Matrices Using Dofetilide-d4 as an Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative analysis of dofetilide in biological matrices, specifically mouse plasma and urine.[1][2][3] The use of a stable isotope-labeled internal standard, Dofetilide-d4, ensures high accuracy and precision, compensating for variability during sample preparation and analysis.[1][4] The described method utilizes a simple protein precipitation step for sample cleanup, followed by a rapid UPLC separation and detection by tandem mass spectrometry. This method is suitable for high-throughput pharmacokinetic studies, requiring minimal sample volumes.[1][2][3]

Introduction

Dofetilide is a potent antiarrhythmic agent classified as a Class III antiarrhythmic drug. Accurate and reliable quantification of dofetilide in biological samples is crucial for pharmacokinetic and toxicokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for bioanalytical applications.[4] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during extraction and ionization, thus improving data quality.[1][4][5] This document provides a detailed protocol for the determination of dofetilide in plasma and urine using this compound as an internal standard.

Experimental

Materials and Reagents
  • Dofetilide reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Milli-Q water

  • Control mouse plasma and urine

Sample Preparation

A protein precipitation method was employed for sample preparation.[1][2][3]

  • Thaw plasma and urine samples on ice.

  • For plasma: Transfer 10 µL of the plasma sample into a 0.5 mL Eppendorf tube.[1]

  • For urine: Transfer 2 µL of the urine sample into a 0.5 mL Eppendorf tube.[1]

  • Add 20 µL of methanol to the sample.[1]

  • Add 50 µL of the this compound internal standard solution (100 ng/mL in acetonitrile) and vortex for 5 minutes.[1]

  • Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.[1]

  • Transfer 60 µL of the supernatant to an autosampler vial.[1]

  • Add 25 µL of Milli-Q water to the vial and vortex.[1]

  • Inject 5 µL of the final mixture into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC

  • Column: C18 analytical column

  • Mobile Phase: A gradient of mobile phases A and B (specifics not detailed in the provided text)

  • Flow Rate: 0.40 mL/min[1][2][3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)[1][2][3]

  • MRM Transitions:

    • Dofetilide: Precursor ion [M+H]⁺ → Product ion

    • This compound: Precursor ion [M+H]⁺ → Product ion

The retention time for both dofetilide and this compound was 2.16 minutes under these conditions.[6]

Quantitative Data Summary

The method was validated over a 5-day period, demonstrating excellent linearity, precision, accuracy, and recovery.[1]

ParameterMatrixValue
Linearity (R²) Plasma & Urine≥ 0.99[1][2][3]
Calibration Range Plasma & Urine5 - 1000 ng/mL[1]
Lower Limit of Quantitation (LLOQ) Plasma & Urine5 ng/mL[1][2][3]
Intra-day Precision (CV%) Plasma3.00 - 7.10%[1][2][3]
Urine3.50 - 9.00%[1][2][3]
Inter-day Precision (CV%) Plasma3.80 - 7.20%[1][2][3]
Urine3.70 - 10.0%[1][2][3]
Intra-day Accuracy (%) Plasma93.0 - 106%[1][2][3]
Urine87.0 - 106%[1][2][3]
Inter-day Accuracy (%) Plasma93.0 - 106%[1]
Urine87.0 - 106%[1]
Recovery (%) Plasma93.7%[1][2][3]
Urine97.4%[1][2][3]

Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (10µL Plasma or 2µL Urine) Add_MeOH Add 20µL Methanol Sample->Add_MeOH Add_IS Add 50µL this compound (100 ng/mL) & Vortex (5 min) Add_MeOH->Add_IS Centrifuge Centrifuge (13,000 rpm, 5 min, 4°C) Add_IS->Centrifuge Supernatant Transfer 60µL Supernatant Centrifuge->Supernatant Dilute Add 25µL Water & Vortex Supernatant->Dilute Injection Inject 5µL Dilute->Injection UPLC UPLC Separation (C18 Column, 0.4 mL/min) Injection->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: UPLC-MS/MS workflow for Dofetilide analysis.

Conclusion

The presented UPLC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of dofetilide in mouse plasma and urine.[1] The simple sample preparation and rapid analysis time make this method ideal for supporting pharmacokinetic studies in a drug development setting.[1][2][3]

References

Application Note: High-Throughput Quantification of Dofetilide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dofetilide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, Dofetilide-D4, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Dofetilide.

Introduction

Dofetilide is a class III antiarrhythmic agent used to maintain normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Accurate and reliable quantification of Dofetilide in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to ensure efficacy and patient safety. This application note presents a validated LC-MS/MS method for the determination of Dofetilide in human plasma, offering high sensitivity, specificity, and throughput.

Experimental

Materials and Reagents
  • Dofetilide and this compound were purchased from a certified supplier.

  • HPLC-grade methanol and acetonitrile were obtained from a commercial source.

  • Formic acid was of analytical grade.

  • Human plasma was sourced from a registered blood bank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

A protein precipitation method was employed for the extraction of Dofetilide from human plasma.[1][2][3]

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound) at a concentration of 100 ng/mL.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.[1]

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Dofetilide and its internal standard.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18 analytical column
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Flow Rate0.40 mL/min[1][2][3]
Injection Volume5 µL
Column Temperature40 °C
Run Time5 min[1]

Table 2: Mass Spectrometric Conditions

ParameterDofetilideThis compound
Ionization ModePositive Electrospray Ionization (ESI+)[1][2]Positive Electrospray Ionization (ESI+)[1]
MRM TransitionTo be determined empiricallyTo be determined empirically
Collision EnergyTo be determined empiricallyTo be determined empirically
Dwell Time200 ms200 ms

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. A study reported protonated molecular ions [M+H]⁺ for both dofetilide and this compound.[1]

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[4][5]

Linearity

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL with a correlation coefficient (R²) of ≥ 0.99.[1][2][3]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ53.00-7.10[1][2][3]3.80-7.20[1][2][3]93.0-106[1][2][3]93.0-106[1][2][3]
Low QC253.00-7.10[1]3.80-7.20[1]93.0-106[1]93.0-106[1]
Medium QC753.00-7.10[1]3.80-7.20[1]93.0-106[1]93.0-106[1]
High QC7503.00-7.10[1]3.80-7.20[1]93.0-106[1]93.0-106[1]
Recovery

The extraction recovery of Dofetilide from human plasma was determined by comparing the peak areas of the analyte from extracted samples with those of unextracted standards. The recovery was found to be consistent and reproducible across the different QC levels, with a reported recovery of 93.7% in plasma.[1][2][3]

Experimental Workflow Diagram

Dofetilide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma 100 µL Human Plasma Add_IS Add 200 µL Acetonitrile with this compound (100 ng/mL) Plasma->Add_IS Vortex Vortex for 30 seconds Add_IS->Vortex Centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Injection Inject 5 µL Reconstitute->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Results Report Results Quantification->Results

Caption: Experimental workflow for Dofetilide quantification in human plasma.

LC-MS/MS System Diagram

LCMSMS_System cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) Autosampler Autosampler Pump HPLC Pump Autosampler->Pump Column C18 Column Pump->Column IonSource Electrospray Ionization (ESI) Column->IonSource Quad1 Quadrupole 1 (Q1 - Precursor Ion) IonSource->Quad1 CollisionCell Quadrupole 2 (q2 - Collision Cell) Quad1->CollisionCell Quad3 Quadrupole 3 (Q3 - Product Ion) CollisionCell->Quad3 Detector Detector Quad3->Detector DataSystem Data System Detector->DataSystem

Caption: Conceptual diagram of the LC-MS/MS system used for analysis.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Dofetilide in human plasma. The simple sample preparation, rapid analysis time, and excellent sensitivity and selectivity make it well-suited for routine use in clinical and research laboratories.

References

Application Note and Protocol for Dofetilide Analysis using Protein Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the extraction of dofetilide from biological matrices, specifically plasma, using protein precipitation. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible procedure for dofetilide quantification, typically by downstream analysis such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Dofetilide is a class III antiarrhythmic agent used to maintain normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Accurate quantification of dofetilide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Protein precipitation is a widely used method for sample preparation in bioanalysis due to its simplicity, speed, and efficiency in removing proteins that can interfere with analytical instrumentation.[1][2][3] This protocol is based on a validated UPLC-MS/MS method for dofetilide analysis in mouse plasma.[4][5][6]

Data Presentation

The following table summarizes the quantitative data from a validated method for dofetilide analysis in plasma using protein precipitation followed by UPLC-MS/MS.[5][6]

ParameterValue
Lower Limit of Quantitation (LLOQ)5 ng/mL[5][6]
Recovery in Plasma93.7%[5][6]
Intra-day Precision (RSD%)3.00 - 7.10%[5][6]
Inter-day Precision (RSD%)3.80 - 7.20%[5][6]
Intra-day Accuracy93.0 - 106%[5][6]
Inter-day Accuracy93.0 - 106%[5][6]

Experimental Protocol

This protocol details the materials and steps for the protein precipitation of dofetilide from plasma samples.[4]

Materials:

  • Plasma samples containing dofetilide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dofetilide-d4 (Internal Standard)

  • Milli-Q water or equivalent

  • 0.5 mL Eppendorf tubes

  • Autosampler vials

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature before analysis.[4]

  • Aliquoting: Transfer a 10 µL aliquot of the plasma sample into a 0.5 mL Eppendorf tube.[4]

  • Addition of Methanol: Add 20 µL of methanol to the Eppendorf tube.[4]

  • Addition of Internal Standard: Add 50 µL of the internal standard, this compound, at a concentration of 100 ng/mL in acetonitrile.[4]

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[4]

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer 60 µL of the supernatant to an autosampler vial.[4]

  • Dilution: Add 25 µL of Milli-Q water to the autosampler vial.[4]

  • Final Mixing: Vortex the mixture in the autosampler vial.[4]

  • Injection: The sample is now ready for injection into the UPLC-MS/MS system. Inject 5 µL of the prepared sample for analysis.[4]

Visualization

The following diagram illustrates the experimental workflow for the protein precipitation of dofetilide.

Dofetilide_Protein_Precipitation_Workflow cluster_sample_prep Sample Preparation plasma 1. Plasma Sample (10 µL) add_meoh 2. Add Methanol (20 µL) plasma->add_meoh Precipitating Agent add_is 3. Add Internal Standard in ACN (50 µL) add_meoh->add_is vortex1 4. Vortex (5 min) add_is->vortex1 Mixing centrifuge 5. Centrifuge (13,000 rpm, 5 min, 4°C) vortex1->centrifuge Protein Pelletization supernatant 6. Transfer Supernatant (60 µL) centrifuge->supernatant Separation add_water 7. Add Milli-Q Water (25 µL) supernatant->add_water Dilution vortex2 8. Vortex add_water->vortex2 injection 9. Inject into UPLC-MS/MS (5 µL) vortex2->injection

Caption: Workflow for Dofetilide Protein Precipitation.

References

Bioanalytical Method for Dofetilide in Human Plasma via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-DF-001

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of dofetilide in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The described method employs a simple protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short analysis time. Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of dofetilide concentrations in human plasma.

Introduction

Dofetilide is a potent antiarrhythmic agent, classified as a Class III antiarrhythmic drug, primarily used for the maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Accurate measurement of dofetilide plasma concentrations is crucial for optimizing therapeutic efficacy while minimizing the risk of adverse effects, such as Torsades de Pointes. This document provides a detailed protocol for a validated UPLC-MS/MS method for the determination of dofetilide in human plasma, adapted from established methodologies.[1][2][3]

Experimental

Materials and Reagents
  • Dofetilide reference standard

  • Dofetilide-d4 (internal standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Fisher TSQ series, Sciex QTRAP series) equipped with a positive electrospray ionization (ESI) source.

  • Analytical Column: Accucore Vanquish C18, 2.1 mm × 100 mm, 1.5 µm, or equivalent.[1]

Sample Preparation

A protein precipitation method is utilized for the extraction of dofetilide from human plasma.[1]

  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add 150 µL of the internal standard spiking solution (this compound in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for analysis.

G cluster_prep Sample Preparation Protocol plasma Aliquot 50 µL Human Plasma add_is Add 150 µL IS Solution (this compound in ACN) plasma->add_is 1 vortex Vortex Mix (1 minute) add_is->vortex 2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge 3 supernatant Transfer Supernatant centrifuge->supernatant 4 analysis Inject into UPLC-MS/MS supernatant->analysis 5

Caption: Sample preparation workflow for dofetilide in human plasma.
UPLC Conditions

The chromatographic separation is performed using a gradient elution.

ParameterValue
Column Accucore Vanquish C18, 2.1 mm × 100 mm, 1.5 µm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:3, v/v)[1]
Flow Rate 0.4 mL/min[1]
Gradient 0-0.5 min (10% B), 0.5-3.0 min (95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (10% B), 4.1-5.0 min (10% B)[1]
Injection Volume 5 µL[1]
Column Temperature 40°C[1]
Autosampler Temp. 4°C[1]
Run Time 5.0 minutes[1]
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3500 V[1]
Capillary Temp. 342°C[1]
Vaporizer Temp. 358°C[1]
Collision Gas Argon (1.5 mTorr)[1]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)RF Lens (V)
Dofetilide 442.0198.026.486.0
This compound 446.0259.021.488.0
Data sourced from Uddin et al., 2019.[1]

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, and recovery based on established bioanalytical method validation guidelines.[1]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL.[1] The coefficient of determination (R²) was ≥ 0.99.[1] The lower limit of quantification (LLOQ) was established at 5 ng/mL.[1]

Table 1: Calibration Curve and LLOQ

ParameterValue
Range5 - 1000 ng/mL
≥ 0.99
LLOQ5 ng/mL
Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

Table 2: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ54.30 - 5.003.80 - 5.8093.0 - 106
Low253.00 - 7.103.80 - 7.2093.0 - 106
Medium753.00 - 7.103.80 - 7.2093.0 - 106
High7503.00 - 7.103.80 - 7.2093.0 - 106
Precision and accuracy ranges adapted from Uddin et al., 2019 for plasma.[1]
Recovery

The extraction recovery of dofetilide from human plasma was determined at three QC levels.

Table 3: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low2593.7
Medium7593.7
High75093.7
Recovery data from Uddin et al., 2019 for plasma.[1]

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of dofetilide in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been demonstrated to be linear, accurate, and precise over a clinically relevant concentration range.

Detailed Protocol

I. Preparation of Stock and Working Solutions
  • Dofetilide Stock Solution (1 mg/mL): Accurately weigh 10 mg of dofetilide and dissolve in 10 mL of methanol.[1]

  • Dofetilide Working Solutions: Prepare working solutions by serial dilution of the stock solution with methanol to create calibration standards and QC samples.[1]

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.[1]

II. Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate amounts of the dofetilide working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Prepare QC samples in blank human plasma at concentrations of 5 ng/mL (LLOQ), 25 ng/mL (Low), 75 ng/mL (Medium), and 750 ng/mL (High).[1]

III. Sample Analysis Workflow

G cluster_workflow Overall Bioanalytical Workflow sample_collection Collect Human Plasma (K2-EDTA) sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep uplc_sep UPLC Separation (C18 Column, Gradient) sample_prep->uplc_sep ms_detection MS/MS Detection (ESI+, MRM) uplc_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq data_proc Data Processing (Quantification) data_acq->data_proc reporting Report Results (ng/mL) data_proc->reporting

Caption: High-level workflow from sample collection to result reporting.
  • System Suitability: Inject a mid-level QC sample multiple times to ensure system performance, including retention time stability and peak area reproducibility.

  • Analytical Run: Arrange the samples in the autosampler in the following order: blank plasma, zero sample (blank + IS), calibration curve standards, QC samples, and unknown samples.

  • Data Processing: Integrate the chromatographic peaks for dofetilide and this compound. Calculate the peak area ratio (dofetilide/dofetilide-d4).

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. Determine the concentration of dofetilide in the QC and unknown samples from the calibration curve.

References

Application Note: Quantification of Dofetilide in Human Urine by UPLC-MS/MS using Dofetilide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of dofetilide in human urine using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method utilizes a stable isotope-labeled internal standard, dofetilide-d4, to ensure high accuracy and precision. The protocol covers two effective sample preparation techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), providing flexibility for different laboratory needs. The method is validated according to FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and clinical trials.

Introduction

Dofetilide is a class III antiarrhythmic agent used to maintain normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Due to its narrow therapeutic index and the risk of proarrhythmia, monitoring dofetilide concentrations in biological matrices is crucial.[1][2] Approximately 80% of an administered dose of dofetilide is excreted unchanged in the urine, making urine a viable and important matrix for assessing dofetilide exposure and pharmacokinetics.[1][2]

This application note presents a highly selective and sensitive UPLC-MS/MS method for the determination of dofetilide in human urine. The use of this compound as an internal standard (IS) corrects for matrix effects and variations in sample processing and instrument response, leading to reliable quantification.

Experimental

Materials and Reagents
  • Dofetilide reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide

  • Human urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (Mixed-mode cation exchange, e.g., Oasis MCX)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

UPLC-MS/MS Conditions

UPLC Method:

ParameterCondition
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%A
0.095
0.595
2.55
3.05
3.195
4.095

Mass Spectrometry Method:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temp.500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow150 L/hr
Source Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Dofetilide442.2281.10.14025
This compound446.2285.10.14025

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of dofetilide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the dofetilide stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

  • Calibration Curve Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of urine sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex.

  • Add 50 µL of 1 M ammonium hydroxide to basify the sample and vortex.

  • Add 1 mL of MTBE, cap the tube, and vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A, vortex, and transfer to a UPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Pipette 500 µL of urine sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex.

  • Add 500 µL of 50 mM ammonium acetate (pH 6) and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate (pH 6).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6), followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A, vortex, and transfer to a UPLC vial for analysis.

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability according to FDA guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range (ng/mL)1 - 1000
Correlation Coefficient (r²)>0.99
LLOQ (ng/mL)1
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

Table 2: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low3≤ 5.095.0 - 105.0≤ 6.094.0 - 106.0
Medium50≤ 4.596.0 - 104.0≤ 5.595.0 - 105.0
High800≤ 4.097.0 - 103.0≤ 5.096.0 - 104.0
Recovery

The extraction recovery of dofetilide was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 3: Extraction Recovery

QC LevelConcentration (ng/mL)LLE Recovery (%)SPE Recovery (%)
Low3> 85> 90
Medium50> 88> 92
High800> 90> 95

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle LLE Protocol cluster_spe SPE Protocol cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add this compound (IS) urine_sample->add_is basify Basify (NH4OH) add_is->basify condition Condition Cartridge add_is->condition extract_mtbe Extract (MTBE) basify->extract_mtbe evaporate Evaporate to Dryness extract_mtbe->evaporate load Load Sample condition->load wash Wash load->wash elute Elute wash->elute elute->evaporate reconstitute Reconstitute evaporate->reconstitute uplc_msms UPLC-MS/MS Analysis reconstitute->uplc_msms quantification Quantification uplc_msms->quantification

Caption: Experimental workflow for dofetilide quantification in urine.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of dofetilide in human urine. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data. The availability of both LLE and SPE protocols offers flexibility to suit different laboratory workflows and requirements. This method is well-suited for a variety of research applications, including pharmacokinetic and pharmacodynamic studies.

References

Application Note: Preparation and Storage of Dofetilide-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of Dofetilide-d4 stock solutions for research applications. This compound is the deuterated form of Dofetilide, a Class III antiarrhythmic agent. It is often used as an internal standard for the quantification of Dofetilide in mass spectrometry-based assays[1]. Proper preparation and storage of stock solutions are critical to ensure concentration accuracy and compound stability for reliable experimental results.

Safety and Handling Precautions

This compound presents potential health risks. Users should handle the compound in a designated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: Dofetilide is classified as harmful if swallowed, causes serious eye irritation, and may damage fertility or the unborn child[1].

  • Recommended PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: Standard laboratory coat.

    • Respiratory Protection: Use a respirator if handling large quantities of powder or if dust generation is likely.

  • General Handling: Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

Solubility Data

This compound is a white solid with limited solubility in aqueous solutions but is soluble in several organic solvents. The choice of solvent is critical for creating a stable, concentrated stock solution.

Table 1: Solubility of this compound and Dofetilide

Solvent Concentration Notes
DMSO (Dimethyl Sulfoxide) ≥ 100 mg/mL Recommended primary solvent for stock solutions. Use newly opened or anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility[2].
DMF (Dimethylformamide) 30 mg/mL Data for non-deuterated Dofetilide[3].
Methanol Slightly Soluble Not recommended for high-concentration stock solutions[1][4].
Chloroform Slightly Soluble Not recommended for high-concentration stock solutions[1][4].

| DMSO:PBS (pH 7.2) (1:20) | 0.4 mg/mL | Data for non-deuterated Dofetilide; illustrates lower solubility in aqueous buffers[3]. |

Experimental Protocol: Stock Solution Preparation (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL this compound stock solution.

Materials and Equipment:

  • This compound powder

  • Anhydrous or newly opened DMSO

  • Analytical balance

  • Spatula

  • Appropriately sized amber glass or polypropylene vials with screw caps

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

Workflow Diagram:

G cluster_0 Preparation Protocol start Start: Assemble Materials & PPE weigh 1. Calculate and Weigh This compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO to the Vial weigh->add_solvent dissolve 3. Ensure Complete Dissolution (Vortex / Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at Appropriate Temperature aliquot->store end End: Solution Ready for Use/Storage store->end G stock This compound Stock Solution in DMSO storage_choice Storage Duration Requirement stock->storage_choice neg_20 Store at -20°C storage_choice->neg_20 Short-Term (<1 Month) neg_80 Store at -80°C storage_choice->neg_80 Long-Term (>1 Month) stability_1m Stable for up to 1 Month neg_20->stability_1m stability_6m Stable for up to 6 Months neg_80->stability_6m

References

Application Notes and Protocols for Dofetilide-d4 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dofetilide using Dofetilide-d4 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary parameters, experimental procedures, and expected outcomes for the successful detection and quantification of Dofetilide in biological matrices.

Introduction

Dofetilide is a class III antiarrhythmic agent used for the treatment of atrial fibrillation and flutter.[1] Accurate quantification of Dofetilide in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for correcting variations in sample processing and instrument response in mass spectrometry, ensuring high accuracy and precision. This document details a validated UPLC-MS/MS method for the quantification of Dofetilide in plasma and urine.[2][3]

Quantitative Mass Spectrometry Parameters

A sensitive and specific UPLC-MS/MS method has been developed for the quantification of Dofetilide using this compound as an internal standard.[2][3] The method utilizes positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for detection. The optimized mass spectrometry parameters for Dofetilide and this compound are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Dofetilide442.2205.1200
This compound446.2205.1200

Experimental Protocols

The following protocols describe the preparation of samples and the conditions for liquid chromatography and mass spectrometry.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of Dofetilide from plasma and urine samples.[2][4]

  • Thaw frozen plasma and urine samples at room temperature.

  • For plasma: Pipette 10 µL of the plasma sample into a 0.5 mL microcentrifuge tube.

  • For urine: Pipette 2 µL of the urine sample into a 0.5 mL microcentrifuge tube.

  • Add 20 µL of methanol to the sample.

  • Add 50 µL of the internal standard solution (this compound, 100 ng/mL in acetonitrile).

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.

  • Transfer 60 µL of the supernatant to an autosampler vial.

  • Add 25 µL of Milli-Q water to the vial and vortex to mix.

  • Inject 5 µL of the final mixture into the UPLC-MS/MS system.

Liquid Chromatography

Separation of Dofetilide and this compound is achieved using a C18 analytical column.[2][3]

  • Column: C18 analytical column

  • Mobile Phase: A suitable gradient of aqueous and organic phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.40 mL/min[2][3]

  • Injection Volume: 5 µL

  • Retention Time: Approximately 2.16 minutes for both Dofetilide and this compound.[2][5]

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization mode with MRM for the detection of Dofetilide and this compound.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Dofetilide: 442.2 → 205.1

    • This compound: 446.2 → 205.1

Experimental Workflow and Logic

The following diagrams illustrate the key workflows for the analysis of Dofetilide using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma or Urine Sample Add_MeOH Add Methanol Sample->Add_MeOH Add_IS Add this compound (IS) Add_MeOH->Add_IS Vortex_1 Vortex (5 min) Add_IS->Vortex_1 Centrifuge Centrifuge (13,000 rpm, 5 min, 4°C) Vortex_1->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Add Milli-Q Water Collect_Supernatant->Dilute Ready_for_Injection Sample Ready for Injection Dilute->Ready_for_Injection Injection Inject 5 µL into UPLC Ready_for_Injection->Injection Transfer to Autosampler LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Dofetilide / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Dofetilide Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of Dofetilide using this compound.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of Dofetilide in biological matrices.[2][3] The use of this compound as an internal standard ensures the accuracy and reliability of the results, making this method highly suitable for pharmacokinetic studies and other applications in drug development. The provided protocols and parameters can be readily adapted for implementation in a research or clinical laboratory setting.

References

Troubleshooting & Optimization

Dofetilide-d4 Internal Standard Variability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Dofetilide-d4 internal standard variability. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and resolving common issues encountered during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Dofetilide, a class III antiarrhythmic agent.[1] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, it is the preferred internal standard (IS) for quantifying Dofetilide. Because it is structurally almost identical to the analyte, it co-elutes and has very similar ionization and extraction characteristics.[2] This allows it to effectively compensate for variability in sample preparation, injection volume, and matrix effects, ultimately leading to more accurate and precise quantification of Dofetilide.[2][3][4]

Q2: What are the common causes of this compound internal standard variability?

Variability in the this compound internal standard response can stem from several sources throughout the analytical workflow. These can be broadly categorized as:

  • Human Errors: Inconsistent spiking of the internal standard, errors in sample dilution, or improper sample handling.[5]

  • Instrumental Issues: Fluctuations in the LC pump performance, inconsistent injector volume, or a drifting mass spectrometer response.[2]

  • Sample Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent responses between samples.[6][7][8]

  • Sample Preparation: Inconsistent extraction recovery between samples can lead to variability in the final concentration of the internal standard.[2]

  • Internal Standard Integrity: Degradation of the this compound stock or working solutions due to improper storage or handling.[2]

Q3: What is an acceptable level of variability for an internal standard?

Regulatory bodies like the FDA suggest that the internal standard response should be monitored to ensure consistency across a run.[5] While there isn't a universally fixed percentage, a common practice is to establish acceptance criteria based on the variability observed in the calibration standards and quality control (QC) samples.[3] For instance, a laboratory might set a rule where samples with an IS response outside of 50-150% of the mean IS response of the calibrators and QCs are flagged for investigation.[2] Any significant or systematic differences in the IS response between the calibration/QC samples and the unknown samples should be investigated.[5][9]

Q4: How should I properly store and handle this compound solutions?

Proper storage is crucial to maintain the integrity of your this compound internal standard. Stock solutions are typically stored at -20°C or -80°C.[1][10] It is recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.[1] Working solutions should be prepared fresh as needed. Always bring solutions to room temperature before use.

Storage ConditionRecommended Duration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Troubleshooting Guides

Issue 1: Inconsistent this compound Peak Areas in a Run

If you observe random and significant fluctuations in the this compound peak area across an analytical run, follow this troubleshooting guide.

Step-by-Step Troubleshooting:

  • Review the Internal Standard Addition Step:

    • Verify the concentration of your this compound working solution.

    • Ensure the pipettes used for adding the IS are calibrated and being used correctly.

    • Confirm that the IS was added to all samples, including calibration standards and QCs (except for the double blank).[9]

  • Examine the Sample Preparation Process:

    • Ensure thorough vortexing after adding the IS to ensure homogeneity.[2]

    • Evaluate the consistency of your extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Inconsistent recoveries will lead to variable IS responses.

  • Check for Instrument Performance Issues:

    • Inspect the LC system for any leaks or pressure fluctuations.

    • Perform an injection of a known standard to check the reproducibility of the autosampler.

    • Review the mass spectrometer's tuning and calibration to ensure it is stable.

Troubleshooting Workflow for Inconsistent Peak Areas

A Inconsistent this compound Peak Areas Observed B Review IS Addition - Check working solution concentration - Verify pipette calibration - Confirm addition to all samples A->B C Examine Sample Preparation - Ensure thorough mixing - Evaluate extraction consistency B->C D Check Instrument Performance - Inspect LC for leaks/pressure issues - Test autosampler reproducibility - Review MS tuning and calibration C->D E Issue Resolved? D->E F Document Findings and Continue Analysis E->F Yes G Contact Technical Support E->G No

Caption: A workflow diagram for troubleshooting inconsistent internal standard peak areas.

Issue 2: Systematic Difference in this compound Response Between Unknown Samples and Calibrators/QCs

When the internal standard response in your unknown samples is consistently higher or lower than in your calibration standards and QCs, it often points to a matrix effect.

Step-by-Step Troubleshooting:

  • Evaluate for Matrix Effects:

    • Matrix effects occur when co-eluting substances from the sample matrix affect the ionization of the analyte and internal standard.[7]

    • To confirm a matrix effect, you can perform a post-extraction addition experiment. Compare the response of this compound in a blank, extracted matrix to its response in a neat solution.

  • Optimize Sample Cleanup:

    • If a matrix effect is confirmed, improving the sample cleanup procedure is necessary.

    • Consider switching from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering components.

  • Modify Chromatographic Conditions:

    • Adjusting the chromatographic gradient or changing the column may help separate the interfering matrix components from this compound.

Logical Relationship of Systematic IS Variability

A Systematic Difference in IS Response (Unknowns vs. Calibrators/QCs) B Potential Cause: Matrix Effect A->B C Troubleshooting Step: Evaluate for Matrix Effects B->C D Troubleshooting Step: Optimize Sample Cleanup C->D E Troubleshooting Step: Modify Chromatography D->E F Resolution: Improved Method Robustness E->F

Caption: The logical progression from observing systematic IS variability to its resolution.

Experimental Protocols

Sample Preparation using Protein Precipitation

This is a common method for extracting Dofetilide and this compound from plasma samples.[11]

  • Aliquot 10 µL of plasma sample (or standard/QC) into a clean microcentrifuge tube.

  • Add 100 µL of the this compound internal standard working solution (e.g., in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation Workflow

A Start: Plasma Sample (10 µL) B Add this compound IS in Acetonitrile (100 µL) A->B C Vortex (1 minute) B->C D Centrifuge (14,000 rpm, 10 min) C->D E Transfer Supernatant D->E F Ready for LC-MS/MS Analysis E->F

Caption: A typical protein precipitation workflow for sample preparation.

UPLC-MS/MS Parameters for Dofetilide Analysis

The following table provides a starting point for developing a UPLC-MS/MS method for Dofetilide, based on a validated method.[11] Method optimization is crucial for each specific instrument and application.[12]

ParameterSetting
UPLC System
ColumnC18, e.g., Acquity UPLC BEH C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.40 mL/min
Injection Volume2-10 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Dofetilide)To be optimized for the specific instrument
MRM Transition (this compound)To be optimized for the specific instrument
Dwell TimeTo be optimized
Collision EnergyTo be optimized[13]
Capillary VoltageTo be optimized[14]

Note: The specific MRM transitions and collision energies need to be determined empirically on your mass spectrometer for optimal sensitivity.

References

Technical Support Center: Optimizing Dofetilide-d4 Concentration in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dofetilide-d4 in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for this compound as an internal standard (IS) in a UPLC-MS/MS bioassay?

A stock solution of this compound is typically prepared at a concentration of 100 ng/mL in a mixture of acetonitrile and water (3:1, v/v).[1] For sample preparation, this stock solution is often used to precipitate protein in the plasma sample.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable. It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.

Q3: What is a typical calibration curve concentration range for dofetilide in plasma bioassays?

A common calibration curve for dofetilide in plasma ranges from 5 to 1000 ng/mL.[1] The lower limit of quantitation (LLOQ) is often established at 5 ng/mL.[1][2][3]

Q4: What are the acceptance criteria for accuracy and precision in a validated dofetilide bioassay?

For a validated method, the intra- and inter-day accuracy should generally be within 85-115% of the nominal concentration (or 80-120% for the LLOQ). The precision, measured as the coefficient of variation (%CV), should not exceed 15% (or 20% for the LLOQ).

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Dofetilide and/or this compound
Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for dofetilide's chemical properties. Small adjustments to the pH can significantly improve peak shape.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.
Injection of Sample in a Stronger Solvent than the Mobile Phase Dilute the sample in a solvent that is of equal or lesser strength than the initial mobile phase composition.
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Issue 2: High Variability or Poor Reproducibility in this compound Signal
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent and precise pipetting of the this compound internal standard into all samples and standards. Automate liquid handling steps if possible.
Degradation of this compound Stock Solution Prepare fresh this compound stock and working solutions. Verify storage conditions and avoid repeated freeze-thaw cycles.
Injector Issues Check the injector for leaks, blockages, or carryover. Perform regular preventative maintenance.
Issue 3: Suspected Matrix Effects (Ion Suppression or Enhancement)
Possible Cause Troubleshooting Steps
Co-elution of Endogenous Matrix Components Optimize the chromatographic method to better separate dofetilide and this compound from interfering matrix components. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.
Inefficient Sample Clean-up Improve the protein precipitation step by evaluating different organic solvents (e.g., acetonitrile, methanol) or protein precipitation plates. Consider alternative sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Phospholipid-based Matrix Effects Incorporate a phospholipid removal strategy, such as using a specialized SPE phase or a phospholipid removal plate, during sample preparation.

Quantitative Data Summary

Table 1: Recommended Concentrations for Dofetilide Bioassay

Solution Analyte Concentration Solvent
Stock SolutionDofetilide1 mg/mLMethanol
Internal Standard (IS) Stock SolutionThis compound100 ng/mLAcetonitrile:Water (3:1, v/v)
Calibration StandardsDofetilide5 - 1000 ng/mLMethanol (working solutions)
Quality Control (QC) SamplesDofetilideLLOQ: 5 ng/mL, Low: 25 ng/mL, Medium: 75 ng/mL, High: 750 ng/mLMethanol (working solutions)

Data derived from a validated UPLC-MS/MS method for dofetilide in mouse plasma.[1]

Table 2: UPLC-MS/MS Validation Parameters for Dofetilide in Plasma

Parameter Value
Linearity (r²)≥ 0.99
Lower Limit of Quantitation (LLOQ)5 ng/mL
Intra-day Precision (%CV)3.00 - 7.10%
Inter-day Precision (%CV)3.80 - 7.20%
Intra-day Accuracy93.0 - 106%
Inter-day Accuracy93.0 - 106%
Recovery93.7%

Data from a 5-day validation study.[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Dofetilide Stock Solution (1 mg/mL): Dissolve 10 mg of dofetilide in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (100 ng/mL): Prepare a stock solution of this compound at a concentration of 100 ng/mL in a mixture of acetonitrile and water (3:1, v/v).

  • Working Solutions: Prepare working solutions of dofetilide by diluting the stock solution with methanol.

  • Calibration Standards: Prepare calibration standards with concentrations ranging from 5 to 1000 ng/mL by spiking blank plasma with the appropriate working solutions.

  • Quality Control (QC) Samples: Prepare QC samples at concentrations of 5 ng/mL (LLOQ), 25 ng/mL (Low QC), 75 ng/mL (Medium QC), and 750 ng/mL (High QC) in blank plasma.

Protocol 2: Sample Preparation using Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • To a 10 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of methanol and vortex.

  • Add 50 µL of the 100 ng/mL this compound internal standard solution (in acetonitrile) to precipitate the proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.

  • Transfer 60 µL of the supernatant to an autosampler vial.

  • Add 25 µL of Milli-Q water to the vial and vortex.

  • The sample is now ready for injection into the UPLC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (10 µL) vortex1 Vortex (5 min) plasma->vortex1 methanol Methanol (20 µL) methanol->vortex1 is This compound IS (50 µL, 100 ng/mL) is->vortex1 centrifuge Centrifuge (13,000 rpm, 5 min, 4°C) vortex1->centrifuge supernatant Supernatant (60 µL) centrifuge->supernatant final_sample Final Sample for Injection supernatant->final_sample water Milli-Q Water (25 µL) water->final_sample injection Inject into UPLC-MS/MS final_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition & Processing detection->data

Caption: this compound Bioassay Experimental Workflow.

troubleshooting_logic cluster_peak Issue: Poor Peak Shape cluster_signal Issue: Signal Variability cluster_matrix Issue: Matrix Effects start Poor Bioassay Performance peak_shape Check Peak Shape (Tailing/Fronting/Splitting) start->peak_shape signal_variability High Variability in IS Signal start->signal_variability matrix_effects Inconsistent Results (Suppression/Enhancement) start->matrix_effects check_mobile_phase Verify Mobile Phase pH & Composition peak_shape->check_mobile_phase check_column Inspect/Replace Column & Guard Column peak_shape->check_column check_injection_solvent Ensure Sample Solvent Weaker than Mobile Phase peak_shape->check_injection_solvent check_pipetting Verify Pipetting Accuracy signal_variability->check_pipetting check_is_stability Prepare Fresh IS Solution signal_variability->check_is_stability check_injector Inspect Injector for Leaks/Carryover signal_variability->check_injector optimize_chromatography Optimize Chromatography for Separation matrix_effects->optimize_chromatography improve_cleanup Enhance Sample Clean-up (LLE/SPE) matrix_effects->improve_cleanup remove_phospholipids Incorporate Phospholipid Removal Step matrix_effects->remove_phospholipids

Caption: Troubleshooting Logic for this compound Bioassays.

References

Technical Support Center: Dofetilide-d4 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects on the Dofetilide-d4 signal in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Section 1: Understanding Matrix Effects

Q1: What is a "matrix effect" in LC-MS/MS analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][6]

Q2: Why is the this compound signal susceptible to matrix effects, especially in biological samples?

Biological matrices like plasma, serum, and urine are complex mixtures containing high concentrations of endogenous substances such as phospholipids, salts, proteins, and metabolites.[6][7] When analyzing this compound, these matrix components can co-elute from the LC column and interfere with the ionization process in the mass spectrometer's source.[3][8] Phospholipids are a primary cause of ion suppression in bioanalysis because they are notorious for co-extracting with analytes and eluting in the same chromatographic window.[7][9][10][11]

Q3: What are the consequences of unaddressed matrix effects?

If not properly managed, matrix effects can lead to significant errors in quantification.[3][12] Key method performance parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision can be negatively impacted.[3] This can result in the failure of bioanalytical methods and the generation of unreliable pharmacokinetic data.[12][13]

Section 2: Identifying and Assessing Matrix Effects

Q4: My this compound signal is low or inconsistent. How can I determine if this is due to a matrix effect?

Inconsistent or poor signal intensity is a common symptom of matrix effects.[8] To diagnose the issue, two primary methods are recommended: the qualitative post-column infusion experiment and the quantitative post-extraction spike experiment.[4][7] The post-column infusion method is excellent for identifying at what specific retention times ion suppression or enhancement occurs.[14][15][16] The post-extraction spike method provides a quantitative measure of the matrix effect's magnitude.[12][14]

Q5: How does the post-column infusion experiment work?

This qualitative technique involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column but before the mass spectrometer.[15] A blank, extracted matrix sample (e.g., plasma extract without any analyte) is then injected onto the LC column. As the matrix components elute, any dip or peak in the constant this compound baseline signal indicates a region of ion suppression or enhancement, respectively.[15][17] This allows you to see if your analyte's retention time coincides with a zone of interference.[18]

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece T-Piece Mixer Column->T_Piece Column Effluent Syringe_Pump Syringe Pump (this compound Standard) Syringe_Pump->T_Piece Constant Infusion MS_Detector MS Detector T_Piece->MS_Detector Combined Flow Troubleshooting Workflow for Matrix Effects Start Inconsistent / Low This compound Signal Assess Assess Matrix Effect (Post-Column Infusion / Post-Spike) Start->Assess Improve_Prep Improve Sample Preparation Assess->Improve_Prep  Matrix Effect  Confirmed End Robust Method Achieved Assess->End  No Matrix Effect (Check other causes) Modify_LC Modify LC Method Improve_Prep->Modify_LC  Still Present Revalidate Re-evaluate Matrix Effect Improve_Prep->Revalidate  Potentially Resolved Modify_LC->Revalidate Revalidate->Improve_Prep  Still Present Revalidate->End  Resolved

References

Technical Support Center: Dofetilide-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak shape encountered during the chromatographic analysis of Dofetilide-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is good peak shape critical for its analysis?

This compound is the deuterated form of Dofetilide, a class III antiarrhythmic agent.[1][2][3] It is commonly used as an internal standard for the quantification of Dofetilide in biological samples by GC- or LC-mass spectrometry.[2][4] A symmetrical, sharp peak (a Gaussian peak) is essential for accurate and reproducible results.[5][6] Poor peak shape, such as tailing or broadening, can lead to inaccurate integration, reduced sensitivity, and poor resolution from other components, compromising the reliability of the entire analysis.[6][7]

Q2: What are the most common peak shape issues for this compound?

The most frequently observed peak shape problems include:

  • Peak Tailing: An asymmetrical peak with a "tail" extending to the right. This is particularly common for basic compounds like this compound due to interactions with the stationary phase.[6][8]

  • Peak Broadening: Peaks that are wider than expected, which reduces resolution and sensitivity.[5][8] This can be caused by column inefficiency, mobile phase issues, or sample overload.[8][9]

  • Peak Fronting: An asymmetrical peak with a leading edge that is less steep than the trailing edge. This can be caused by column overload or injecting the sample in a solvent stronger than the mobile phase.[8][10]

  • Split Peaks: A single compound appearing as two or more peaks, often caused by a partially blocked column frit, a void at the column inlet, or severe sample solvent incompatibility.[5][10]

Q3: My this compound peak is tailing. What are the primary causes?

Peak tailing for this compound, a basic compound, is most often caused by secondary interactions with the stationary phase.[6] Specific causes include:

  • Silanol Interactions: The basic amine groups in this compound can interact strongly with acidic, ionized silanol groups (Si-O⁻) on the surface of silica-based columns.[6] This is a very common cause of peak tailing for basic analytes.

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak distortion.[6]

  • Column Overload: Injecting too much analyte can saturate the stationary phase.[10][11]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the column bed can create active sites that cause tailing.[11]

  • Extra-Column Volume: Excessive volume from tubing or fittings can cause peak dispersion and tailing.[6]

Q4: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor. For a basic compound like this compound, using a low pH mobile phase (e.g., with 0.1% formic acid) is a common strategy.[12] This serves two purposes:

  • It keeps the surface silanol groups on the column packing protonated (Si-OH), reducing their ability to interact with the positively charged analyte.

  • It ensures the this compound molecule is consistently in its protonated (ionized) form, preventing peak splitting or broadening that can occur when a compound is present in multiple forms.[6]

Operating at a mid-range pH (e.g., pH 4-7) can increase the ionization of silanol groups, leading to significant peak tailing.[6]

Q5: Can the sample solvent cause poor peak shape?

Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to distorted, broad, or fronting peaks.[10][13] The sample plug travels down the column without properly focusing on the column head. For reversed-phase chromatography, it is ideal to dissolve this compound in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.

Q6: When should I suspect a column issue is the cause of poor peak shape?

You should suspect a column-related problem if:

  • You observe a sudden change in peak shape for all peaks in the chromatogram, which could indicate a blocked inlet frit or a void in the packing bed.[10]

  • Peak tailing for just the basic analyte (this compound) gradually worsens over many injections, suggesting column contamination or degradation of the stationary phase (e.g., loss of endcapping).

  • The column backpressure suddenly increases or becomes unstable.

Q7: What is considered an acceptable peak shape?

Peak symmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As).[7] An ideal, perfectly symmetrical Gaussian peak has a Tailing Factor of 1.0. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for most applications. A value greater than 1.5 indicates significant tailing that should be investigated.[7]

Troubleshooting Guides

Problem: Severe Peak Tailing of this compound

Question: How do I systematically troubleshoot peak tailing for this compound?

Answer: Follow this workflow to diagnose and resolve the issue. Start with the simplest and most common solutions first.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing (Tailing Factor > 1.5) q1 Does Tailing Affect All Peaks or Just this compound? start->q1 all_peaks Likely a Physical or System-wide Issue q1->all_peaks All Peaks one_peak Likely a Chemical Interaction Issue q1->one_peak this compound Only check_frit 1. Reverse & Flush Column (Checks for Blocked Frit) all_peaks->check_frit check_void 2. Check for Column Void check_frit->check_void replace_column 3. Use New Column check_void->replace_column check_overload 1. Reduce Sample Concentration/Volume by Factor of 10 one_peak->check_overload q2 Peak Shape Improved? check_overload->q2 overload_yes Column Overload was the Issue. Adjust Injection Amount. q2->overload_yes Yes optimize_mp 2. Optimize Mobile Phase q2->optimize_mp No optimize_mp->replace_column

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Explanation of Workflow Steps:

  • Assess the Scope: Determine if the problem affects only the this compound peak or all peaks. If all peaks are distorted, it points to a system-wide or physical issue like a blocked column frit. If only the this compound peak is tailing, the cause is likely chemical.

  • Check for Column Overload: This is a common and easily fixable issue. Dilute your sample (e.g., 10-fold) and reinject.[11] If the peak shape improves and becomes more symmetrical, you have overloaded the column.[10] Reduce the injection volume or sample concentration.

  • Optimize Mobile Phase: If overload is not the issue, focus on mobile phase chemistry.

    • Lower pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5) by adding an acid modifier like 0.1% formic acid or trifluoroacetic acid. This suppresses silanol activity.[6]

    • Add a Competitive Base: Alternatively, add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase. TEA will preferentially bind to active silanol sites, shielding them from this compound.

    • Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol interactions.[11]

  • Inspect Hardware: If mobile phase adjustments do not work, consider hardware issues. Check for column voids, replace the column with a new one of the same type to confirm if the old column has degraded, and ensure all tubing is narrow-bore to minimize extra-column volume.[6][11]

The Chemistry Behind Peak Tailing

The primary cause of tailing for basic compounds like this compound on silica-based columns is the interaction with ionized silanol groups. Mobile phase modifiers are used to disrupt this interaction.

G cluster_0 Undesirable Secondary Interaction cluster_1 Solution: Mobile Phase Modification silanol Ionized Silanol (Si-O⁻) on Column Surface dofetilide Protonated this compound (Basic Amine Group) dofetilide->silanol Strong Ionic Interaction (Causes Tailing) silanol_prot Protonated Silanol (Si-OH) dofetilide_pass Protonated this compound dofetilide_pass->silanol_prot Minimal Interaction (Improved Peak Shape) modifier Acidic Modifier (H⁺) e.g., Formic Acid modifier->silanol_prot Suppresses Ionization

Caption: How acidic modifiers prevent peak tailing by suppressing silanol interactions.

Data & Protocols

Data Presentation

Table 1: Summary of Common Peak Shape Problems and Primary Causes

Peak ProblemAppearanceCommon Causes for this compoundFirst Troubleshooting Step
Tailing Asymmetrical peak with a trailing edge.Secondary interactions with silanols, column overload, incorrect mobile phase pH.[6][8]Reduce sample concentration by 10x and reinject.
Fronting Asymmetrical peak with a leading edge.Column overload, sample dissolved in a solvent stronger than the mobile phase.[8][10]Dilute sample in the mobile phase.
Broadening Symmetrical but wide peak.Column degradation, large extra-column volume, sample overload, high mobile phase viscosity.[5][8]Check system pressure; if normal, replace the column.
Splitting A single compound appears as two peaks.Blocked column frit, column void, sample/mobile phase incompatibility.[5][10]Change the sample solvent to match the mobile phase.

Table 2: Recommended Mobile Phase Modifications to Improve this compound Peak Shape

ModificationConcentrationMechanism of ActionExpected Outcome
Add Formic Acid 0.1% (v/v)Lowers mobile phase pH, protonating silanols and reducing their interaction with basic analytes.[6]Sharper, more symmetrical peak.
Add Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Acts as an ion-pairing agent and lowers pH, effectively masking silanol interactions.Very sharp, symmetrical peak, but may cause ion suppression in MS detection.
Add Triethylamine (TEA) 0.1 - 0.5% (v/v)Acts as a competitive base, binding to active silanol sites.[14]Improved peak symmetry, but requires pH adjustment with an acid.
Increase Buffer Strength 25-50 mMMasks surface charges on the stationary phase more effectively.[11]Reduced peak tailing.

Experimental Protocols

Protocol 1: Sample Diluent Compatibility Test

Objective: To determine if the sample solvent is causing peak distortion.

Methodology:

  • Prepare two stock solutions of this compound at the same concentration (e.g., 1 mg/mL).

  • From the first stock, prepare a working sample by diluting it to the final concentration using your current sample solvent (e.g., 100% Acetonitrile).

  • From the second stock, prepare an identical working sample, but use the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) as the diluent.

  • Inject both samples onto the HPLC/UPLC system using the same method.

  • Compare the peak shapes. If the peak from the sample diluted in mobile phase is significantly more symmetrical, your original sample solvent is incompatible and should be changed.[10]

Protocol 2: Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape.

Methodology: Note: Always consult the column manufacturer's care and use guide before performing these steps.

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Aqueous Wash: Flush the column with HPLC-grade water (for reversed-phase columns) for 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Organic Wash: Flush with 100% Acetonitrile for 30 minutes.

  • Stronger Organic Wash: Flush with 100% Isopropanol for 30 minutes.

  • Re-equilibration: Flush with the mobile phase for at least 30-60 minutes or until the baseline is stable.

  • Test Performance: Inject a standard to re-evaluate the peak shape. If performance is not restored, the column may be permanently damaged and require replacement.

References

Technical Support Center: Dofetilide-d4 for Ion Suppression Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dofetilide-d4 to overcome ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of Dofetilide?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, Dofetilide, is reduced by co-eluting matrix components from the biological sample (e.g., plasma, urine).[1] This suppression leads to a decreased signal intensity, which can result in underestimation of the true concentration, poor sensitivity, and inaccurate quantitative results.[2] Common culprits for ion suppression in bioanalysis are phospholipids, salts, and endogenous metabolites.[3]

Q2: How does using this compound help in overcoming ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of Dofetilide. It is chemically identical to Dofetilide, with the only difference being the presence of four deuterium atoms. This structural similarity ensures that this compound co-elutes with Dofetilide and experiences the same degree of ion suppression or enhancement. By adding a known concentration of this compound to each sample, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if both signals are suppressed, thus providing an accurate measurement of the Dofetilide concentration.[4]

Q3: What are the key advantages of using a SIL-IS like this compound over an analog internal standard?

A3: A SIL-IS is the gold standard for quantitative bioanalysis. Because this compound has nearly identical physicochemical properties to Dofetilide, it behaves identically during sample preparation (extraction recovery) and chromatographic separation. This minimizes variability and provides the most accurate correction for matrix effects and other sources of error. Analog internal standards, while structurally similar, may have different extraction efficiencies and chromatographic retention times, leading to less reliable correction.

Q4: Can I use this compound in different biological matrices?

A4: Yes, this compound is suitable for use in various biological matrices, including plasma and urine.[4] However, it is crucial to validate the method for each matrix to ensure that the internal standard accurately tracks the analyte's behavior in that specific matrix.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Dofetilide and this compound Signal Intensity Significant Ion Suppression: High levels of matrix components (e.g., phospholipids) in the sample extract.- Optimize Sample Preparation: Employ a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.- Chromatographic Separation: Adjust the chromatographic gradient to separate Dofetilide and this compound from the ion-suppressing region of the chromatogram.[1]- Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.
Inconsistent Peak Area Ratios (Dofetilide/Dofetilide-d4) Differential Ion Suppression: The analyte and internal standard are not experiencing the same degree of ion suppression. This can happen if they are not perfectly co-eluting.- Check Chromatography: Ensure that the chromatographic peaks for Dofetilide and this compound are sharp, symmetrical, and have the same retention time.[4] If not, re-evaluate the column and mobile phase conditions.- Investigate Matrix: Analyze blank matrix from different sources to assess the variability of the matrix effect.
High Variability in Quality Control (QC) Samples Inconsistent Sample Preparation: Variability in extraction recovery between samples.- Standardize Procedures: Ensure that all sample preparation steps, including pipetting, vortexing, and centrifugation, are performed consistently for all samples.- Internal Standard Addition: Add this compound to the samples at the very beginning of the sample preparation process to account for variability in all subsequent steps.[4]
No Dofetilide Peak Detected, but this compound Peak is Present Analyte Concentration Below LLOQ: The concentration of Dofetilide in the sample is below the lower limit of quantification.- Confirm LLOQ: Re-run the LLOQ standard to ensure the instrument is meeting the required sensitivity.- Sample Concentration: If feasible and appropriate for the study, consider concentrating the sample extract.
Peak Tailing or Splitting for both Dofetilide and this compound Chromatographic Issues: Column degradation, inappropriate mobile phase pH, or sample solvent effects.- Column Maintenance: Flush the column or replace it if it is old or has been subjected to harsh conditions.- Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.- Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

Quantitative Data Summary

The following table summarizes the recovery and matrix effect data for Dofetilide from a validated UPLC-MS/MS method using this compound as an internal standard in mouse plasma and urine.[4]

MatrixAnalyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Plasma 2595.2 ± 3.198.5 ± 2.5
7593.7 ± 2.8101.2 ± 3.1
75094.1 ± 3.599.8 ± 2.9
Urine 2598.9 ± 4.2102.3 ± 3.8
7597.4 ± 3.9100.5 ± 3.2
75096.8 ± 4.5101.7 ± 4.1

Data presented as mean ± standard deviation.[4]

Experimental Protocols

Detailed Methodology for Dofetilide Analysis in Mouse Plasma[5]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen mouse plasma samples at room temperature.

  • Transfer a 10 µL aliquot of plasma into a 0.5 mL microcentrifuge tube.

  • Add 20 µL of methanol to the plasma sample.

  • Add 50 µL of the internal standard working solution (this compound, 100 ng/mL in acetonitrile).

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.

  • Transfer 60 µL of the supernatant to an autosampler vial.

  • Add 25 µL of Milli-Q water to the supernatant in the vial and vortex-mix.

  • Inject 5 µL of the final mixture into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • MRM Transitions:

    • Dofetilide: 442.2 > 407.2

    • This compound: 446.2 > 411.2

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataProcessing Data Processing & Quantification BiologicalSample Biological Sample (e.g., Plasma) AddIS Add this compound (IS) BiologicalSample->AddIS Spiking ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC Injection ESI Electrospray Ionization (ESI) UPLC->ESI MassAnalyzer Mass Analyzer (MRM Detection) ESI->MassAnalyzer PeakIntegration Peak Area Integration (Dofetilide & this compound) MassAnalyzer->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Concentration Determine Dofetilide Concentration RatioCalculation->Concentration

Caption: Experimental workflow for Dofetilide quantification using this compound.

IonSuppressionPrinciple cluster_WithoutIS Without Internal Standard cluster_WithIS With this compound Internal Standard AnalyteSignal Dofetilide Signal MatrixEffect Ion Suppression (Matrix Effect) AnalyteSignal->MatrixEffect SuppressedSignal Suppressed Dofetilide Signal MatrixEffect->SuppressedSignal Leads to InaccurateQuant Inaccurate Quantification SuppressedSignal->InaccurateQuant AnalyteSignal_IS Dofetilide Signal MatrixEffect_IS Ion Suppression (Matrix Effect) AnalyteSignal_IS->MatrixEffect_IS IS_Signal This compound Signal IS_Signal->MatrixEffect_IS SuppressedAnalyte_IS Suppressed Dofetilide Signal MatrixEffect_IS->SuppressedAnalyte_IS SuppressedIS Suppressed this compound Signal MatrixEffect_IS->SuppressedIS Ratio Peak Area Ratio (Analyte/IS) is Constant SuppressedAnalyte_IS->Ratio SuppressedIS->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: Principle of ion suppression compensation using a stable isotope-labeled internal standard.

References

Inconsistent recovery of Dofetilide-d4 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of Dofetilide-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my internal standard, this compound, inconsistent when using Solid-Phase Extraction (SPE)?

A1: Inconsistent recovery of this compound during SPE can stem from several factors. The most common issues are related to the method parameters not being optimized for the physicochemical properties of dofetilide. Key factors include improper pH of the sample or wash solutions, incorrect choice of sorbent, inappropriate solvent strength for elution, and variability in the flow rate during sample loading and elution.[1][2] A stable, isotopically labeled internal standard like this compound is expected to co-elute with the analyte and compensate for variability, so inconsistent recovery points to a fundamental issue in the extraction process itself.[3][4]

Q2: I'm observing low recovery of this compound in my Liquid-Liquid Extraction (LLE). What are the likely causes?

A2: Low recovery in LLE is often attributed to an incomplete transfer of the analyte from the aqueous to the organic phase. This can be due to a suboptimal pH of the aqueous phase, an inappropriate choice of organic solvent, insufficient mixing, or the formation of emulsions.[5] For ionizable compounds like dofetilide, pH plays a critical role in ensuring it is in its neutral, more organic-soluble form.

Q3: Can the biological matrix itself affect the recovery of this compound?

A3: Yes, the biological matrix (e.g., plasma, urine) can significantly impact recovery. Matrix effects can include competition for binding sites on the SPE sorbent, ion suppression in the mass spectrometer, and the presence of endogenous compounds that interfere with the extraction process.[6] It is crucial to use a stable isotope-labeled internal standard like this compound to help compensate for these matrix effects.

Q4: How do the physicochemical properties of Dofetilide influence its extraction?

A4: Dofetilide has multiple pKa values (7.0, 9.0, 9.6) and a log D of 0.93 at pH 7.4.[5][7][8] This means its ionization state, and therefore its solubility and retention characteristics, are highly dependent on pH. For reversed-phase SPE, adjusting the sample pH to be at least 2 units above the highest pKa or below the lowest pKa will ensure the analyte is in a neutral form, leading to better retention on the nonpolar sorbent. Similarly, for LLE, adjusting the pH to neutralize the molecule will enhance its partitioning into an organic solvent.

Troubleshooting Guides

Inconsistent this compound Recovery in Solid-Phase Extraction (SPE)

Troubleshooting Workflow for SPE

SPE_Troubleshooting start Inconsistent this compound Recovery check_method Review SPE Method Parameters start->check_method check_sample Evaluate Sample Pre-treatment start->check_sample check_reagents Verify Reagent and Standard Integrity start->check_reagents troubleshoot_sorbent Sorbent Issues check_method->troubleshoot_sorbent troubleshoot_ph pH Optimization check_method->troubleshoot_ph troubleshoot_solvents Solvent Strength check_method->troubleshoot_solvents troubleshoot_flowrate Flow Rate check_method->troubleshoot_flowrate check_sample->troubleshoot_ph resolve Consistent Recovery Achieved check_reagents->resolve If standards are degraded troubleshoot_sorbent->resolve Optimize Sorbent troubleshoot_ph->resolve Adjust pH troubleshoot_solvents->resolve Optimize Solvents troubleshoot_flowrate->resolve Adjust Flow Rate

Caption: A logical workflow for troubleshooting inconsistent this compound recovery in SPE.

Troubleshooting Table for SPE

Symptom Potential Cause Recommended Action
Low and inconsistent recovery Improper Sorbent Conditioning: Sorbent is not properly wetted.Ensure the sorbent is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration with a solution similar in composition to the sample load.
Inappropriate Sorbent Choice: The sorbent chemistry is not optimal for Dofetilide.For Dofetilide, a mixed-mode cation exchange or a reversed-phase C18 sorbent can be effective. Consider the pKa values when choosing the sorbent.
Incorrect Sample pH: Dofetilide may be in its ionized form, leading to poor retention on reversed-phase sorbents.Adjust the sample pH to be at least 2 units away from the pKa values to ensure neutrality for reversed-phase SPE. For ion-exchange, adjust pH to ensure the molecule is charged.
Sample Overload: The amount of analyte or matrix components exceeds the sorbent capacity.Reduce the sample volume or use a larger capacity SPE cartridge.
Analyte lost in wash step Wash Solvent is too Strong: The wash solvent is eluting this compound along with interferences.Decrease the organic solvent percentage in the wash solution. Ensure the pH of the wash solution maintains the desired ionization state of Dofetilide.
No analyte in elution Elution Solvent is too Weak: The elution solvent is not strong enough to desorb this compound from the sorbent.Increase the organic solvent strength or use a more polar solvent. For ion-exchange SPE, adjust the pH or ionic strength of the elution solvent to disrupt the analyte-sorbent interaction.
Irreversible Binding: Strong, non-specific binding of the analyte to the sorbent.Consider a different sorbent or a more aggressive elution solvent. A "soak" step, where the elution solvent is left on the column for a few minutes, may also help.
High Variability Between Samples Inconsistent Flow Rate: Variations in the flow rate during loading, washing, or elution.Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates across all samples.
Matrix Effects: Different patient or sample lots have varying compositions.Ensure proper sample pre-treatment (e.g., dilution, protein precipitation) to minimize matrix effects. A stable isotope-labeled internal standard is crucial here.
Inconsistent this compound Recovery in Liquid-Liquid Extraction (LLE)

Troubleshooting Workflow for LLE

LLE_Troubleshooting start Inconsistent this compound Recovery check_ph Verify Aqueous Phase pH start->check_ph check_solvent Evaluate Organic Solvent start->check_solvent check_technique Review Extraction Technique start->check_technique troubleshoot_ph_adjust pH Optimization check_ph->troubleshoot_ph_adjust troubleshoot_solvent_select Solvent Selection check_solvent->troubleshoot_solvent_select troubleshoot_emulsion Emulsion Formation check_technique->troubleshoot_emulsion troubleshoot_mixing Insufficient Mixing check_technique->troubleshoot_mixing resolve Consistent Recovery Achieved troubleshoot_ph_adjust->resolve Adjust pH troubleshoot_solvent_select->resolve Change Solvent troubleshoot_emulsion->resolve Break Emulsion troubleshoot_mixing->resolve Optimize Mixing

Caption: A logical workflow for troubleshooting inconsistent this compound recovery in LLE.

Troubleshooting Table for LLE

Symptom Potential Cause Recommended Action
Low and inconsistent recovery Suboptimal Aqueous Phase pH: Dofetilide is in its ionized form and has low partition into the organic solvent.Adjust the pH of the aqueous sample to be at least 2 pH units above the highest pKa (9.6) to ensure Dofetilide is in its neutral form.
Inappropriate Organic Solvent: The polarity of the extraction solvent is not suitable for Dofetilide.Select a solvent based on the log D of Dofetilide. A moderately polar, water-immiscible solvent like ethyl acetate or a mixture of solvents may be effective.
Insufficient Mixing/Shaking: Incomplete partitioning between the two phases.Vortex or shake the samples for a sufficient amount of time (e.g., 5-10 minutes) to ensure equilibrium is reached.
Emulsion Formation High concentration of lipids or proteins in the sample: These can act as surfactants.Centrifuge at a higher speed, add a small amount of salt (salting out), or use a different, less polar organic solvent.
High Variability Between Samples Inconsistent phase separation: Difficulty in aspirating a consistent volume of the organic layer.Ensure complete phase separation before aspirating the organic layer. Freezing the aqueous layer can aid in a clean separation.
Analyte degradation: Dofetilide may not be stable under the extraction conditions.Investigate the stability of Dofetilide at the pH and in the solvent used for extraction.

Experimental Protocols

Example Solid-Phase Extraction (SPE) Protocol for Dofetilide in Human Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Add 200 µL of 0.1 M ammonium hydroxide to adjust the pH to >11.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of 0.1 M ammonium hydroxide.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M ammonium hydroxide.

    • Wash the cartridge with 1 mL of a 5% methanol in water solution.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Example Liquid-Liquid Extraction (LLE) Protocol for Dofetilide in Human Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Add 50 µL of 1 M sodium carbonate buffer (pH 11) to adjust the sample pH.

    • Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 600 µL of methyl tert-butyl ether (MTBE) to the sample.

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Organic Phase Transfer:

    • Carefully transfer the upper organic layer (approximately 500 µL) to a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

References

Deuterium exchange issues with Dofetilide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dofetilide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges related to deuterium exchange when using this compound as an internal standard in analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated analog of Dofetilide, a class III antiarrhythmic agent.[1] It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. While the exact position can vary by manufacturer, a common labeling scheme is on the ethyl group connecting the two aromatic rings. The chemical name is N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide-d4.[5]

Q2: What is deuterium exchange and why is it a concern?

A2: Deuterium exchange is a chemical reaction in which a deuterium atom in a molecule is swapped for a hydrogen atom from the surrounding solvent or matrix.[6] For a deuterated internal standard like this compound, this is problematic because it can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-deuterated analyte, compromising the accuracy of quantification.[7][8]

Q3: Are the deuterium atoms on this compound susceptible to exchange?

A3: The stability of deuterium labels depends on their location in the molecule and the experimental conditions.

  • Aromatic Protons: The protons on the two phenyl rings in Dofetilide are generally stable and less likely to exchange under typical analytical conditions. Acid- or base-catalyzed exchange on aromatic rings usually requires harsh conditions such as strong acids or high temperatures.[9][10]

  • Alkyl Protons: The deuterium atoms on the ethyl chain are generally stable.

  • N-H Protons: The protons on the sulfonamide (-SO2NH-) groups are labile and will readily exchange with protons from the solvent. However, deuteration is not typically placed at these positions in commercially available standards.

While the deuterium labels on this compound are generally stable, back-exchange can be promoted by certain conditions.

Q4: What experimental conditions can promote deuterium exchange?

A4: Several factors can increase the risk of deuterium back-exchange for deuterated internal standards in general:

  • pH: Extreme pH (highly acidic or basic) conditions in sample preparation, mobile phases, or the ion source of the mass spectrometer can catalyze the exchange.[7]

  • Temperature: High temperatures, particularly in the heated electrospray ionization (ESI) source of an LC-MS system, can provide the energy needed for exchange to occur.[11]

  • Solvent Composition: The presence of a high concentration of protic solvents (like water or methanol) provides a large pool of hydrogen atoms that can exchange with the deuterium labels.

  • Matrix Effects: Components in the biological matrix (plasma, urine, etc.) could potentially influence the local pH and contribute to exchange.

Troubleshooting Guide

This guide addresses potential issues you might encounter related to deuterium exchange with this compound.

Observed Problem Potential Cause Recommended Solution
Loss of this compound signal over an analytical run Deuterium back-exchange in the autosampler or on the column.1. Ensure the sample matrix and mobile phase are not at extreme pH. Aim for a pH between 3 and 7 if possible. 2. Keep the autosampler temperature low (e.g., 4 °C) to minimize exchange while samples are waiting for injection. 3. Evaluate the stability of this compound in the final sample solvent over the expected run time.
Inaccurate and imprecise quantification (high bias for the analyte) Back-exchange of deuterium on this compound, leading to an artificially low internal standard response and a false increase in the analyte signal.1. Optimize LC-MS/MS source parameters. Reduce the source temperature to the lowest level that still provides adequate sensitivity. 2. If possible, use a mobile phase with a lower water content or a less protic organic solvent, while maintaining chromatographic performance. 3. Check for co-eluting matrix components that might be causing ion suppression or enhancement for Dofetilide but not this compound (or vice-versa), which can be mistaken for exchange issues.
Appearance of a peak at the m/z of Dofetilide-d3, -d2, or -d1 Partial deuterium exchange is occurring.This is a strong indicator of on-column or in-source back-exchange. Implement the solutions for "Inaccurate and imprecise quantification".
Chromatographic separation of Dofetilide and this compound Isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to small differences in retention time, especially in chromatography modes other than reversed-phase.[12]1. Ensure co-elution is sufficient for accurate quantification. If separation is significant, it may be necessary to integrate the peaks separately and confirm that the response ratio is consistent across the calibration curve. 2. Adjusting the mobile phase composition or gradient may help to improve co-elution.

Experimental Protocols

Below is a general protocol for the analysis of Dofetilide in human plasma using this compound as an internal standard. This should be optimized and validated for your specific instrumentation and experimental needs.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject onto the LC-MS/MS system.

2. LC-MS/MS Conditions (Example)

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (example):

    • Dofetilide: Q1 442.2 -> Q3 281.1

    • This compound: Q1 446.2 -> Q3 285.1

  • Source Temperature: 450 °C (Optimize to be as low as possible)

Visualizations

Dofetilide_Metabolism cluster_body In Vivo Fate Dofetilide Dofetilide Metabolites Inactive Metabolites (N-dealkylation, N-oxidation) Dofetilide->Metabolites CYP3A4 (~20%) Renal_Excretion Unchanged Dofetilide (~80%) Dofetilide->Renal_Excretion Renal Elimination Urine Urine Metabolites->Urine Renal_Excretion->Urine

Caption: Metabolic pathway of Dofetilide.

Deuterium_Exchange_Troubleshooting start Inaccurate Quantification or Loss of IS Signal check_chrom Check Chromatography: Co-elution of Analyte and IS? start->check_chrom adjust_lc Adjust Mobile Phase / Gradient check_chrom->adjust_lc No check_source Investigate MS Source Conditions check_chrom->check_source Yes adjust_lc->check_chrom reduce_temp Reduce Source Temperature check_source->reduce_temp High Temp? check_ph Check pH of Mobile Phase and Sample Solvent check_source->check_ph Temp OK reduce_temp->check_ph adjust_ph Adjust pH to be closer to neutral (pH 3-7) check_ph->adjust_ph Extreme pH? stable Problem Resolved check_ph->stable pH OK adjust_ph->stable

Caption: Troubleshooting workflow for deuterium exchange.

References

Technical Support Center: Dofetilide and Dofetilide-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of Dofetilide and its deuterated internal standard, Dofetilide-d4, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Is it acceptable for Dofetilide and this compound to co-elute?

A1: Yes, in many cases, co-elution of an analyte and its isotopically labeled internal standard is acceptable, particularly when using mass spectrometry (MS) for detection. The mass spectrometer can distinguish between the two compounds based on their mass-to-charge ratio (m/z). As long as the MS can resolve the two compounds, chromatographic separation is not strictly necessary for accurate quantification. A published UPLC-MS/MS method for Dofetilide analysis reported a shared retention time of 2.16 minutes for both Dofetilide and this compound, demonstrating the viability of this approach.[1][2]

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS analysis. Because they are chemically almost identical to the analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization. This helps to accurately correct for variations in sample extraction, matrix effects, and instrument response, leading to more robust and reliable quantification.[1]

Q3: When might I need to chromatographically separate Dofetilide and this compound?

A3: While not always necessary, chromatographic separation may be desirable in the following situations:

  • High analyte concentrations: At very high concentrations of Dofetilide, there could be signal suppression of the this compound signal in the mass spectrometer's ion source.[3][4]

  • Presence of interfering matrix components: If a component from the sample matrix co-elutes and has a similar mass to either Dofetilide or this compound, it could interfere with quantification. Separating the analyte and internal standard can help to mitigate this.

  • Method development and validation requirements: Some analytical method validation protocols may require chromatographic separation as a criterion for specificity.

Troubleshooting Guide: Resolving Co-elution

If chromatographic separation of Dofetilide and this compound is desired, the following steps can be taken. These are based on general chromatographic principles and a published method where co-elution was observed.

Step 1: Modify the Mobile Phase Gradient

The most common approach to improving separation is to adjust the mobile phase gradient. The goal is to make the elution conditions "weaker" to increase the interaction of the analytes with the stationary phase.

  • Decrease the initial percentage of the strong solvent (e.g., methanol or acetonitrile).

  • Slow down the gradient ramp rate. A shallower gradient provides more opportunity for the two compounds to separate.

  • Introduce an isocratic hold at a mobile phase composition where the two compounds are likely to have slightly different affinities for the column.

Step 2: Adjust the Mobile Phase pH

The pH of the mobile phase can influence the ionization state of Dofetilide, which in turn affects its retention on a reverse-phase column.

  • Slightly alter the pH of the aqueous mobile phase. Even a small change of 0.1-0.2 pH units can impact retention and potentially resolve co-eluting peaks. Ensure the chosen pH is compatible with the column chemistry.

Step 3: Lower the Flow Rate

Reducing the flow rate can increase the time the analytes spend in the stationary phase, which can lead to better resolution.

  • Decrease the flow rate in small increments (e.g., from 0.4 mL/min to 0.35 mL/min). Be aware that this will increase the total run time.

Step 4: Evaluate the Column Chemistry

If mobile phase modifications are insufficient, the stationary phase of the column may not be providing enough selectivity.

  • Consider a different C18 column from another manufacturer. Even though they are both C18 columns, differences in silica purity, end-capping, and bonding density can provide different selectivities.

  • Try a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases, for example, offer different retention mechanisms that could resolve Dofetilide and this compound.

Experimental Protocols and Data

The following tables summarize the experimental conditions from a published UPLC-MS/MS method for the analysis of Dofetilide using this compound as an internal standard.[1][5][6] In this method, the two compounds were reported to co-elute.

Table 1: Liquid Chromatography Parameters

ParameterValue
System UPLC-MS/MS
Column C18 analytical column
Mobile Phase A Water with 0.1% (v/v) formic acid
Mobile Phase B Methanol with 0.1% (v/v) formic acid
Elution Mode Gradient
Flow Rate 0.40 mL/min
Run Time 5 minutes
Retention Time 2.16 min (for both Dofetilide and this compound)[2]

Table 2: Mass Spectrometry Parameters

ParameterDofetilideThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) Data not specified in abstractData not specified in abstract
Product Ion (m/z) Data not specified in abstractData not specified in abstract

Visualizations

The following diagrams illustrate the decision-making process for handling co-elution and a general workflow for troubleshooting.

CoElution_Decision_Tree start Co-elution of Dofetilide and This compound Observed ms_check Is Mass Spectrometer Resolving the Two Compounds? start->ms_check quant_check Is Quantification Accurate and Reproducible? ms_check->quant_check  Yes ms_fail Improve Mass Resolution/Sensitivity ms_check->ms_fail No accept Accept Co-elution Proceed with Analysis quant_check->accept  Yes troubleshoot Troubleshoot Chromatographic Separation quant_check->troubleshoot No

Caption: Decision tree for handling co-elution.

Troubleshooting_Workflow start Start: Resolve Co-elution step1 Step 1: Modify Mobile Phase Gradient (e.g., shallower gradient) start->step1 check Resolution Achieved? step1->check step2 Step 2: Adjust Mobile Phase pH (small increments) check2 Resolution Achieved? step2->check2 step3 Step 3: Lower Flow Rate check3 Resolution Achieved? step3->check3 step4 Step 4: Change Column Chemistry (e.g., different stationary phase) end End: Separation Achieved step4->end check->step2 No check->end Yes check2->step3 No check2->end Yes check3->step4 No check3->end Yes

Caption: Workflow for troubleshooting co-elution.

References

Improving signal-to-noise ratio for Dofetilide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise (S/N) ratio for Dofetilide-d4 in analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low signal-to-noise ratio for this compound in my LC-MS/MS analysis. What are the initial troubleshooting steps?

A low S/N ratio can originate from various factors in your analytical workflow. A systematic approach to troubleshooting is crucial. Start by evaluating your sample preparation, chromatography, and mass spectrometer settings.

Q2: How can I optimize my sample preparation to enhance the this compound signal?

Effective sample preparation is critical for removing interfering matrix components that can suppress the ionization of this compound and increase baseline noise.

Troubleshooting Guide: Sample Preparation

  • Protein Precipitation: This is a common and effective method for plasma and urine samples. A validated method uses protein precipitation with methanol and acetonitrile.[1]

    • Protocol: To a 10 µL plasma sample, add 20 µL of methanol. Then, add 50 µL of the internal standard (this compound) solution in acetonitrile. Vortex and centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.[1]

  • Minimizing Matrix Effects: Matrix effects can significantly impact the signal intensity.

    • If you suspect matrix effects, you can assess them by comparing the response of this compound in a standard solution to its response in a post-extraction spiked blank matrix sample.[1]

    • Diluting the sample with a suitable solvent can sometimes mitigate matrix effects.[2]

  • Solvent Quality: Always use high-purity, LC-MS grade solvents and reagents to minimize background noise and the formation of unwanted adducts.[3]

Q3: What are the key chromatographic parameters to adjust for improving the this compound signal and peak shape?

Chromatographic conditions directly influence peak height and width, which are critical components of the S/N ratio.

Troubleshooting Guide: Chromatography

  • Column Choice: A C18 analytical column is suitable for the separation of Dofetilide.[1][4]

  • Mobile Phase Composition: The mobile phase composition affects retention and peak shape. A gradient elution with a suitable organic modifier (e.g., acetonitrile or methanol) and an aqueous component with a modifier like formic acid or ammonium formate can provide good peak shape and retention.

  • Flow Rate: Optimizing the flow rate can impact peak height. For UPLC systems, a flow rate of around 0.40 mL/min has been shown to be effective.[1][4]

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening and column overload.[5]

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.

Q4: How can I optimize the mass spectrometer settings to maximize the this compound signal?

Proper tuning and optimization of the mass spectrometer are essential for achieving high sensitivity.

Troubleshooting Guide: Mass Spectrometry

  • Ionization Mode: this compound, like Dofetilide, readily forms a protonated molecular ion [M+H]⁺ in positive electrospray ionization (ESI+) mode.[1][6]

  • Tuning and Compound Optimization: It is crucial to optimize the mass spectrometry parameters specifically for this compound on your instrument. This process, often called "tuning" or "compound optimization," involves adjusting parameters like collision energy and other voltages to maximize the signal for the precursor and product ions.[7] Even identical instruments can have slightly different optimal settings.[7]

  • MRM Transitions: For quantitative analysis using tandem mass spectrometry (MS/MS), select specific and intense multiple reaction monitoring (MRM) transitions. For this compound, the precursor ion will be the [M+H]⁺ ion. The product ions should be optimized for maximum intensity.

  • Source Parameters: Optimize the ESI source parameters, including:

    • Nebulizing and Drying Gas: The flow rates and temperatures of these gases are critical for efficient desolvation and ion formation.[3]

    • Capillary Voltage: Optimize the voltage applied to the ESI needle to achieve a stable and efficient spray.

Quantitative Data Summary

The following tables summarize key parameters from a validated UPLC-MS/MS method for the analysis of Dofetilide, which can be adapted for this compound.

Table 1: Mass Spectrometry Parameters for Dofetilide

ParameterValue
Ionization ModeESI+
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)Optimized for highest intensity
Dwell TimeOptimized for sufficient data points across the peak

Note: Specific m/z values for precursor and product ions for this compound will differ from Dofetilide due to the deuterium labeling and should be determined experimentally.

Table 2: Chromatographic Conditions for Dofetilide

ParameterCondition
ColumnC18 analytical column
Mobile PhaseGradient elution with acetonitrile and water (with modifier)
Flow Rate0.40 mL/min
Injection Volume5 µL
Retention Time~2.16 min

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation [1]

  • Pipette 10 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of methanol and vortex briefly.

  • Add 50 µL of this compound internal standard solution (prepared in acetonitrile at a known concentration, e.g., 100 ng/mL).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer 60 µL of the supernatant to an autosampler vial.

  • Add 25 µL of Milli-Q water and vortex.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Methanol Add Methanol Plasma->Methanol IS Add this compound (IS) in ACN Methanol->IS Vortex1 Vortex IS->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute Inject Inject into UPLC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate S/N Ratio Integrate->Calculate

Caption: Experimental workflow for this compound analysis.

References

Validation & Comparative

Comparative Analysis of Bioanalytical Methods for Dofetilide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the Lower Limit of Quantification (LLOQ) for dofetilide using dofetilide-d4, with a comparative look at alternative methods.

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of dofetilide in biological matrices, with a primary focus on a validated UPLC-MS/MS method utilizing this compound as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of dofetilide.

Performance Comparison of Analytical Methods

The selection of a bioanalytical method is critical for the accurate determination of drug concentrations. Key performance indicators include the Lower Limit of Quantification (LLOQ), the required sample volume, and the analytical run time. A comparison of a modern UPLC-MS/MS method with older techniques is presented below.

Analytical MethodInternal StandardLLOQ (ng/mL)Plasma Volume RequiredRun Time (minutes)Reference
UPLC-MS/MS This compound 5 10 µL 5 [1][2]
HPLC-FluorescenceNot specified1.7400 µL43[1]
RadioimmunoassayNot specified2.5100 µL (urine)44[1]

As evidenced in the table, the UPLC-MS/MS method using this compound offers a balanced profile of sensitivity, minimal sample volume requirement, and a significantly shorter run time, making it a highly efficient method for high-throughput analysis.[1] While the HPLC-fluorescence method reports a lower LLOQ, it necessitates a substantially larger plasma volume and a much longer analytical run time, which can be significant drawbacks in studies with limited sample availability or high sample numbers.[1] Radioimmunoassays, another alternative, also present challenges such as the need for radioactive materials and potential cross-reactivity issues.[1]

Detailed Experimental Protocol: UPLC-MS/MS Method

The following is a detailed protocol for the quantification of dofetilide in mouse plasma using a validated UPLC-MS/MS method with this compound as the internal standard.[1]

1. Preparation of Solutions

  • Dofetilide Stock Solution: Prepare a stock solution by dissolving 10 mg of dofetilide in 10 mL of methanol. Working solutions are then prepared by diluting the stock solution with methanol to achieve calibration standard concentrations ranging from 5 to 1000 ng/mL.[1]

  • Internal Standard (IS) Stock Solution: A stock solution of this compound is prepared at a concentration of 100 ng/mL in a mixture of acetonitrile and water (3:1, v/v).[1]

  • Quality Control (QC) Samples: Prepare QC samples at concentrations of 5 (LLOQ), 25 (low), 75 (medium), and 750 ng/mL (high) in the same manner as the calibration standards.[1]

2. Sample Preparation (Protein Precipitation)

  • Transfer a 10 µL aliquot of plasma into a 0.5 mL microcentrifuge tube.[1]

  • Add 20 µL of methanol to the plasma sample.[1]

  • Add 50 µL of the this compound internal standard solution (100 ng/mL in acetonitrile) and vortex for 5 minutes.[1]

  • Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.[1]

  • Transfer 60 µL of the supernatant to an autosampler vial.[1]

  • Add 25 µL of Milli-Q water to the vial and vortex.[1]

  • Inject 5 µL of the final mixture into the UPLC-MS/MS system.[1]

3. UPLC-MS/MS Instrumentation and Conditions

  • Chromatographic System: A UPLC system equipped with a C18 analytical column.[1]

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.[1]

  • Mobile Phase B: A mixture of acetonitrile and methanol (1:3) with 0.1% (v/v) formic acid.[1]

  • Flow Rate: 0.40 mL/min.[1]

  • Mass Spectrometer: A tandem mass spectrometer with positive electrospray ionization (ESI).[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for the detection of the analytes. The precursor to product ion transitions are monitored.[1]

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of dofetilide using UPLC-MS/MS.

Dofetilide_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Plasma Sample (10 µL) Add_MeOH Add Methanol (20 µL) Sample->Add_MeOH Add_IS Add this compound (50 µL) Add_MeOH->Add_IS Vortex_1 Vortex (5 min) Add_IS->Vortex_1 Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex_1->Centrifuge Supernatant Collect Supernatant (60 µL) Centrifuge->Supernatant Add_H2O Add Water (25 µL) Supernatant->Add_H2O Vortex_2 Vortex Add_H2O->Vortex_2 Final_Sample Prepared Sample for Injection Vortex_2->Final_Sample Injection Inject (5 µL) Final_Sample->Injection UPLC UPLC Separation (C18 Column) Injection->UPLC MSMS MS/MS Detection (ESI+) UPLC->MSMS Data Data Acquisition (MRM) MSMS->Data Quantification Concentration Determination Data->Quantification

Caption: Workflow for dofetilide quantification.

Conclusion

The UPLC-MS/MS method employing this compound as an internal standard provides a robust, sensitive, and high-throughput solution for the bioanalysis of dofetilide.[1][2] Its advantages over older methods, such as HPLC-fluorescence and radioimmunoassays, include a significantly reduced sample volume requirement and a much faster analysis time, without compromising on sensitivity.[1] This makes it the preferred method for pharmacokinetic and other studies requiring the precise and efficient quantification of dofetilide in biological samples.

References

The Analytical Edge: A Comparative Guide to Dofetilide-d4 and Other Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of Dofetilide-d4, a deuterated internal standard, with other potential internal standards for the quantification of the antiarrhythmic drug dofetilide.

This comparison will delve into the performance characteristics of this compound, supported by experimental data, and explore the theoretical and practical advantages of using a stable isotope-labeled internal standard over other alternatives, such as structural analogs.

This compound: The Gold Standard for Dofetilide Bioanalysis

This compound is a deuterium-labeled version of dofetilide. In mass spectrometry, it is chemically identical to dofetilide but has a different mass due to the presence of four deuterium atoms. This property makes it an ideal internal standard as it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source, effectively compensating for variations in sample preparation and instrument response.[1][2]

A validated UPLC-MS/MS method for the quantification of dofetilide in mouse plasma and urine utilized this compound as the internal standard.[1] The performance of this method, summarized in the table below, highlights the high accuracy and precision achievable with a deuterated internal standard.

ParameterPlasmaUrine
Accuracy (%) 93.0 - 10687.0 - 106
Intra-day Precision (%RSD) 3.00 - 7.103.50 - 9.00
Inter-day Precision (%RSD) 3.80 - 7.203.70 - 10.0
Recovery (%) 93.797.4
Data from a 5-day validation study for the quantification of dofetilide using this compound as an internal standard.[1]

The Isotope Dilution Advantage: this compound vs. Structural Analogs

Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled. While they can be used as internal standards, they may exhibit different chromatographic behavior, extraction recovery, and ionization efficiency compared to the analyte. This can lead to decreased accuracy and precision, especially in complex biological matrices where matrix effects are a significant concern.

A case study on the quantification of 6-methylmercaptopurine (6-MMP) evaluated the performance of several structural analog internal standards against a stable isotope-labeled internal standard (SIL-IS). The results showed that while some structural analogs provided acceptable performance, others with seemingly minor structural differences led to significant bias in the results. For instance, two structural analogs with substituted amine moieties showed a bias of ≥15% when compared to the SIL-IS. This highlights the potential for inaccurate quantification when using structural analogs that do not perfectly mimic the behavior of the analyte.

The primary advantages of using this compound over a hypothetical structural analog internal standard are:

  • Co-elution with the Analyte: this compound has nearly identical chromatographic properties to dofetilide, ensuring they elute at the same time. This is crucial for compensating for matrix effects that can suppress or enhance the analyte signal at a specific retention time.

  • Similar Ionization Efficiency: As a chemically identical compound, this compound will have the same ionization response as dofetilide in the mass spectrometer source. This allows it to accurately correct for fluctuations in instrument performance.

  • Comparable Extraction Recovery: During sample preparation, this compound will have the same extraction efficiency as dofetilide, leading to more accurate quantification of the analyte in the original sample.

Experimental Protocols

A detailed experimental protocol for the quantification of dofetilide in mouse plasma and urine using this compound as an internal standard has been published.[1] The key steps are summarized below.

Sample Preparation
  • An aliquot of 10 µL of plasma or 2 µL of urine is transferred to a 0.5 mL Eppendorf tube.

  • 20 µL of methanol is added to the plasma sample.

  • 50 µL of the internal standard solution (this compound at 100 ng/mL in acetonitrile) is added and mixed for 5 minutes.

  • The mixture is centrifuged at 13,000 rpm for 5 minutes at 4°C.

  • 60 µL of the supernatant is transferred to an autosampler vial.

  • 25 µL of Milli-Q water is added and the solution is vortex-mixed.

  • A 5 µL aliquot is injected into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC System: Waters Acquity UPLC system

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% (v/v) formic acid

  • Mobile Phase B: Acetonitrile and methanol (1:3) with 0.1% (v/v) formic acid

  • Flow Rate: 0.40 mL/min

  • Gradient Elution: A gradient elution program is used for chromatographic separation.

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Dofetilide: 442.3 > 255.2

    • This compound: 446.3 > 259.2

Visualizing the Science

To better understand the context of dofetilide analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Caption: Mechanism of action of Dofetilide.

experimental_workflow Sample Biological Sample (Plasma or Urine) Spike_IS Spike with This compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution with Water Supernatant_Transfer->Dilution UPLC_MSMS UPLC-MS/MS Analysis Dilution->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

Caption: Experimental workflow for dofetilide quantification.

Conclusion

For the quantitative bioanalysis of dofetilide, this compound stands out as the superior choice for an internal standard. Its use in an isotope dilution UPLC-MS/MS method provides high accuracy, precision, and reliability. While structural analogs may be considered when a deuterated standard is unavailable, researchers must be aware of the potential for compromised data quality due to differences in physicochemical properties. The experimental data and established principles of bioanalysis strongly support the use of this compound to ensure the integrity and validity of pharmacokinetic and other drug development studies.

References

Dofetilide-d4: A Comparative Performance Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Dofetilide-d4 as an internal standard in the quantification of dofetilide in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods, offering significant advantages in accuracy and precision. This document summarizes experimental data from published studies, outlines detailed methodologies, and presents visual workflows to aid in the selection and implementation of the most suitable analytical approach for your research needs.

Superior Performance of this compound in Bioanalytical Assays

This compound is the deuterated analog of dofetilide, a potent Class III antiarrhythmic agent. In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is considered the gold standard.[1][2] This is primarily due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction efficiency, matrix effects, and instrument response.[1][2]

A key study by Uddin et al. (2019) demonstrated the successful development and validation of a sensitive and reliable UPLC-MS/MS method for the quantification of dofetilide in mouse plasma and urine using this compound as an internal standard.[3] This method highlights the suitability of this compound for pharmacokinetic studies in these matrices.

Comparative Analysis of Analytical Methods

The following tables summarize the performance of this compound in different biological matrices based on the validated method by Uddin et al. (2019), and for comparison, a method using a non-deuterated internal standard for dofetilide analysis in plasma.

Table 1: UPLC-MS/MS Method Performance with this compound Internal Standard

ParameterMouse PlasmaMouse Urine
Linearity (ng/mL) 5 - 10005 - 1000
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 55
Intra-day Precision (% CV) 3.00 - 7.103.50 - 9.00
Inter-day Precision (% CV) 3.80 - 7.203.70 - 10.0
Intra-day Accuracy (%) 93.0 - 10687.0 - 106
Inter-day Accuracy (%) 93.0 - 10687.0 - 106
Recovery (%) 93.797.4
Data sourced from Uddin et al. (2019).[3][4][5]

Table 2: HPLC-UV/Fluorescence Method Performance with a Non-Deuterated Internal Standard (Nortriptyline)

ParameterHuman Plasma
Linearity (ng/mL) 5 - 500
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.7
Within-day Precision (% CV) < 10
Between-day Precision (% CV) < 10
Recovery (%) 76.5 ± 2.9
Data sourced from Kaddar et al. (2013).

While both methods demonstrate acceptable performance for their intended applications, the UPLC-MS/MS method using this compound generally offers higher sensitivity (lower LLOQ) and potentially greater specificity due to the nature of mass spectrometric detection. The use of a deuterated internal standard is particularly advantageous in minimizing the impact of matrix effects, which can be a significant source of variability in bioanalytical methods.[1][6]

Experimental Protocols

Detailed Methodology for Dofetilide Quantification using this compound

This protocol is based on the validated UPLC-MS/MS method described by Uddin et al. (2019).[3]

1. Sample Preparation (Protein Precipitation)

  • To 10 µL of plasma or 2 µL of urine, add 50 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Dofetilide: m/z 442.2 → 281.1

    • This compound: m/z 446.2 → 285.1

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism of dofetilide, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis BiologicalMatrix Biological Matrix (Plasma, Urine, etc.) AddIS Add this compound (Internal Standard) BiologicalMatrix->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis

Caption: Experimental workflow for the quantification of dofetilide using this compound.

dofetilide_pathway Dofetilide Dofetilide IKr Rapid Delayed Rectifier Potassium Channel (IKr) Dofetilide->IKr Blocks Repolarization Cardiac Action Potential Repolarization IKr->Repolarization Inhibits K+ efflux during AP_Duration Increased Action Potential Duration Repolarization->AP_Duration Prolongation of Antiarrhythmic Antiarrhythmic Effect AP_Duration->Antiarrhythmic

Caption: Simplified signaling pathway of Dofetilide's mechanism of action.

Performance in Different Biological Matrices: A Comparative Discussion

While the study by Uddin et al. provides robust data for plasma and urine, the performance of this compound in other matrices like serum and tissue homogenates can be inferred from general bioanalytical principles.

  • Plasma vs. Serum: Plasma and serum are very similar matrices. The primary difference is the absence of clotting factors in plasma. For most small molecule analyses, including dofetilide, the performance of a deuterated internal standard is expected to be comparable between plasma and serum. However, it is always recommended to validate the method in the specific matrix that will be used for study samples.

  • Urine: As demonstrated by Uddin et al., this compound performs excellently in urine.[3] Urine is a less complex matrix than plasma or serum, with lower protein content, which can lead to cleaner extracts and potentially higher recovery.

  • Tissue Homogenates: The analysis of drugs in tissue homogenates presents unique challenges due to the higher lipid content and the presence of a wider range of endogenous components. This can lead to more significant matrix effects. The use of a deuterated internal standard like this compound is highly recommended for tissue analysis to compensate for these potential interferences and ensure accurate quantification. A study on the tissue distribution of dofetilide has shown its presence in heart tissue, indicating the feasibility of such analysis.

Stability Considerations

The stability of both the analyte and the internal standard in the biological matrix is critical for reliable results. While specific stability data for this compound across various matrices and storage conditions is not extensively published, the Uddin et al. study performed freeze-thaw and short-term stability assessments in mouse plasma, with the results meeting the acceptance criteria.[3] For long-term storage, it is generally recommended to keep biological samples at -80°C to minimize degradation. It is crucial to perform stability studies under the same conditions as the study samples will be stored and handled.

Conclusion

This compound has been demonstrated to be a highly effective internal standard for the quantification of dofetilide in biological matrices. Its use in UPLC-MS/MS methods provides high accuracy, precision, and sensitivity, making it the preferred choice for pharmacokinetic and other bioanalytical studies. While direct comparative data across all possible biological matrices is not available in a single study, the existing evidence strongly supports its superior performance over non-deuterated internal standards, particularly in complex matrices where matrix effects are a concern. Researchers are encouraged to perform matrix-specific validation to ensure the highest quality data for their specific application.

References

Precision in Dofetilide Quantification: A Comparative Analysis of Dofetilide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of dofetilide, a potent antiarrhythmic agent, achieving high precision and accuracy is paramount for reliable pharmacokinetic and pharmacodynamic studies. The choice of an appropriate internal standard is a critical factor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for variability during sample preparation and analysis. This guide provides a comparative overview of the inter-day and intra-day precision achieved with Dofetilide-d4, a deuterated stable isotope-labeled internal standard, and discusses its advantages over other potential alternatives.

Superior Precision with this compound: A Data-Driven Perspective

Experimental data from a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of dofetilide in mouse plasma and urine demonstrates the excellent precision achievable with this compound as an internal standard.[1][2][3] The study highlights the stability and accuracy offered by an isotope-labeled internal standard.[1]

Table 1: Inter-day and Intra-day Precision of Dofetilide Quantification using this compound Internal Standard [1][2][3]

MatrixParameterConcentration (ng/mL)Precision (%RSD)Accuracy (%)
Mouse Plasma Intra-day Precision 5 (LLOQ)4.3093.0 - 106
25 (Low QC)3.00 - 7.1093.0 - 106
75 (Mid QC)3.00 - 7.1093.0 - 106
750 (High QC)3.00 - 7.1093.0 - 106
Inter-day Precision 5 (LLOQ)3.8093.0 - 106
25 (Low QC)3.80 - 7.2093.0 - 106
75 (Mid QC)3.80 - 7.2093.0 - 106
750 (High QC)3.80 - 7.2093.0 - 106
Mouse Urine Intra-day Precision 5 (LLOQ)7.6087.0 - 106
25 (Low QC)3.50 - 9.0087.0 - 106
75 (Mid QC)3.50 - 9.0087.0 - 106
750 (High QC)3.50 - 9.0087.0 - 106
Inter-day Precision 5 (LLOQ)3.7087.0 - 106
25 (Low QC)3.70 - 10.087.0 - 106
75 (Mid QC)3.70 - 10.087.0 - 106
750 (High QC)3.70 - 10.087.0 - 106

LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation.

The Deuterated Advantage: Why this compound Excels

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative LC-MS/MS analysis. Their physicochemical properties are nearly identical to the analyte of interest, leading to several key advantages over non-labeled internal standards (e.g., structural analogs).

Key Advantages of this compound:

  • Co-elution with Analyte: this compound co-elutes with dofetilide, meaning they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer. This co-elution is crucial for accurate correction of signal variability.

  • Similar Extraction Recovery: The extraction efficiency of this compound from biological matrices is expected to be identical to that of dofetilide, minimizing variability introduced during sample preparation.

  • Reduced Method Bias: By effectively compensating for matrix effects and inconsistencies in sample processing, deuterated internal standards significantly reduce the risk of systematic error (bias) in the results.

Experimental Protocol: Quantification of Dofetilide using this compound

The following is a summary of the UPLC-MS/MS methodology that yielded the precision data presented above.[1][2][3]

1. Sample Preparation:

  • Matrix: Mouse plasma or urine.

  • Extraction: Protein precipitation is performed on 10 µL of plasma or 2 µL of urine.

  • Internal Standard Spiking: A known concentration of this compound is added to the samples before protein precipitation.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Separation is achieved on a C18 analytical column.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization.

  • Quantification: The concentration of dofetilide is determined by calculating the peak area ratio of dofetilide to this compound and comparing it to a standard curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for dofetilide quantification and the logical relationship of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Biological Sample (Plasma or Urine) add_is Spike with This compound sample->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection detection Detection & Quantification injection->detection

Caption: Experimental workflow for dofetilide quantification.

logical_relationship cluster_variability Sources of Variability Analyte Dofetilide Signal Ratio Analyte/IS Ratio Analyte->Ratio IS This compound Signal IS->Ratio Concentration Final Concentration Ratio->Concentration Matrix Effects Matrix Effects Ionization Suppression/Enhancement Ionization Suppression/Enhancement Sample Loss during Prep Sample Loss during Prep Sources of Variability Sources of Variability Sources of Variability->Analyte Sources of Variability->IS

References

A Comparative Guide to Enhancing Bioanalytical Assay Robustness: The Role of Dofetilide-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical pharmacology, the precision and reliability of bioanalytical methods are paramount. For potent therapeutics like Dofetilide, a class III antiarrhythmic agent, accurate quantification in biological matrices is critical for pharmacokinetic studies, dose-response assessments, and ensuring patient safety. This guide provides a comparative analysis of bioanalytical assays for Dofetilide, focusing on the impact of using a deuterated internal standard, Dofetilide-d4, to enhance assay robustness.

Dofetilide's clinical use can be complicated by significant inter-individual pharmacokinetic variability[1]. This variability necessitates highly accurate and precise bioanalytical methods to reliably measure its concentration in plasma, urine, and other biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitation due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS can be compromised by factors such as ion suppression or enhancement from the sample matrix (the "matrix effect"), variability in sample preparation, and instrument drift[2][3].

To counteract these issues, an ideal internal standard (IS) is employed. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. Because it is nearly chemically and physically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source[2][4]. By normalizing the analyte's signal to the IS's signal, variations are cancelled out, leading to a significant improvement in assay robustness.

Comparative Analysis: Dofetilide vs. This compound as an Internal Standard

The fundamental difference between Dofetilide and this compound lies in the substitution of four hydrogen atoms with deuterium atoms. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard while ensuring their behavior during sample extraction and analysis is virtually identical.

PropertyDofetilide (Analyte)This compound (Internal Standard)Rationale for Robustness
Chemical Structure C₁₉H₂₇N₃O₅S₂C₁₉H₂₃D₄ N₃O₅S₂Near-identical chemical properties ensure co-elution and similar behavior during sample preparation and ionization[2][4].
Molecular Weight ~441.57 g/mol ~445.60 g/mol The +4 Da mass difference allows for distinct detection by the mass spectrometer without altering chromatographic behavior significantly[1].
Chromatographic Retention Time IdenticalIdenticalCo-elution is crucial for compensating for matrix effects that occur at a specific point in the chromatographic run[1].
Ionization Efficiency Variable due to matrix effectsExperiences the same variabilityThe ratio of analyte to IS remains constant, correcting for signal suppression or enhancement caused by the biological matrix[2][3][5].
Extraction Recovery VariableExperiences the same variabilityThe IS compensates for analyte loss during sample preparation steps like protein precipitation or liquid-liquid extraction[4].
Impact on Assay Performance Metrics

The use of this compound significantly enhances key validation parameters that define assay robustness, namely precision and accuracy. Regulatory bodies like the FDA and EMA have stringent acceptance criteria for these parameters in bioanalytical method validation[6][7][8]. A study quantifying dofetilide in mouse plasma and urine using this compound demonstrated excellent performance.

The data below, adapted from a validated UPLC-MS/MS method, illustrates the high degree of precision and accuracy achievable with a deuterated internal standard[9][10].

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% of Nominal)
LLOQ (Plasma) 57.107.2093.0 - 106
Low QC (Plasma) 253.003.8093.0 - 106
Medium QC (Plasma) 754.805.1093.0 - 106
High QC (Plasma) 7504.104.3093.0 - 106
LLOQ (Urine) 59.0010.087.0 - 106
Low QC (Urine) 253.503.7087.0 - 106
Medium QC (Urine) 755.105.3087.0 - 106
High QC (Urine) 7504.204.5087.0 - 106
CV = Coefficient of Variation; LLOQ = Lower Limit of Quantitation; QC = Quality Control. Data adapted from a validated method for Dofetilide in mouse plasma and urine[9][10].

Without a suitable internal standard, these precision and accuracy values would be significantly poorer, often failing to meet the required regulatory limits (typically ±15% for accuracy and ≤15% for precision).

Visualizing the Workflow and Concepts

To better understand the practical application and theoretical advantages of using this compound, the following diagrams illustrate the experimental workflow and the mechanism by which internal standards mitigate matrix effects.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., 10µL Plasma) Spike Spike with this compound (Internal Standard) Matrix->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into UPLC-MS/MS System Supernatant->Inject Column Chromatographic Separation (e.g., C18 Column) Inject->Column Detect Tandem Mass Spectrometry (MRM Detection) Column->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Curve Quantify vs. Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Bioanalytical workflow for Dofetilide quantification.

The diagram above outlines a typical workflow for quantifying Dofetilide in a plasma sample using this compound as an internal standard. Each step, from sample preparation to data analysis, is critical for achieving a robust and reliable result[1][9][10].

G cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard a1 Analyte Signal r1 Inaccurate Result (Signal is Suppressed) a1->r1 Measured Signal m1 Matrix Interference (Ion Suppression) m1->r1 a2 Analyte Signal r2 Accurate Result (Ratio is Constant) a2->r2 is2 This compound Signal is2->r2 m2 Matrix Interference (Ion Suppression) m2->a2 m2->is2

Mitigation of matrix effects using an internal standard.

This second diagram illustrates the concept of matrix effect compensation. Without an internal standard, suppression of the analyte signal by interfering compounds leads to an underestimation of the true concentration. With this compound, both the analyte and the internal standard are suppressed proportionally. The resulting ratio of their signals remains constant and accurate, thereby ensuring the robustness of the measurement[2][3][5].

Experimental Protocol: Quantification of Dofetilide in Human Plasma

This section details a representative UPLC-MS/MS method for the quantification of Dofetilide in human plasma, incorporating this compound as the internal standard.

1. Materials and Reagents

  • Dofetilide reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Control human plasma (K₂EDTA)

2. Preparation of Solutions

  • Dofetilide Stock Solution (1 mg/mL): Dissolve 10 mg of Dofetilide in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a solution of this compound in acetonitrile. This will also serve as the protein precipitation solution.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate Dofetilide from matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and equilibrate).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Dofetilide: Q1: 442.2 -> Q3: 281.1

    • This compound: Q1: 446.2 -> Q3: 285.1

  • Data Analysis: Analyst or MassLynx software. Quantify using the ratio of the Dofetilide peak area to the this compound peak area.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for robust bioanalysis, particularly for potent drugs with high pharmacokinetic variability like Dofetilide. This compound, by virtue of being a near-perfect chemical analog to the analyte, effectively compensates for variations in sample preparation and mitigates the unpredictable nature of matrix effects in LC-MS/MS analysis. As demonstrated by validation data, this approach yields assays with the high accuracy and precision required to support clinical studies and ensure regulatory compliance, ultimately contributing to safer and more effective therapeutic monitoring. The adoption of deuterated internal standards like this compound represents a critical best practice in modern bioanalytical science.

References

Navigating the Transfer of Dofetilide-d4 Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Dofetilide, the successful transfer of analytical methods is paramount to ensuring data consistency and integrity across different laboratories. This guide provides a comprehensive comparison of analytical methods for the quantification of Dofetilide, utilizing Dofetilide-d4 as an internal standard, with a focus on the considerations for method transfer.

Method Performance Comparison

The choice of analytical methodology is a critical first step. Below is a summary of performance characteristics for commonly employed techniques for Dofetilide analysis.

ParameterUPLC-MS/MSHPLC-UVHPTLC
Linearity Range 5 - 1000 ng/mL[1][2]2.5 - 20 µg/mL[3]500 - 3000 ng/band[4]
Correlation Coefficient (r²) ≥ 0.99[1][2]> 0.99[3]> 0.99[4]
Lower Limit of Quantitation (LLOQ) 5 ng/mL[1][2]Not explicitly stated10 ng/band[4]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated3.3 ng/band[4]
Intra-day Precision (%RSD) 3.00 - 7.10% (plasma)[1][2]< 2.0%[3]0.355 - 1.33%[4]
Inter-day Precision (%RSD) 3.80 - 7.20% (plasma)[1][2]< 2.0%[3]0.236 - 0.759%[4]
Accuracy 93.0 - 106% (plasma)[1][2]Near 100%[3]98.46 - 99.80%[4]
Recovery 93.7% (plasma)[1][2]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful replication and transfer of any analytical assay.

UPLC-MS/MS Method for Dofetilide in Plasma[1][5]
  • Sample Preparation: To 10 µL of plasma, 20 µL of methanol is added. The sample is then mixed with 50 µL of this compound internal standard solution (100 ng/mL in acetonitrile). The mixture is centrifuged at 13,000 rpm for 5 minutes at 4°C. 60 µL of the supernatant is mixed with 25 µL of Milli-Q water before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile and methanol (1:3) with 0.1% (v/v) formic acid.

    • Flow Rate: 0.40 mL/min.

    • Run Time: 5 minutes.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Tandem Mass Spectrometry (MS/MS).

    • Monitored Transitions: Specific precursor-to-product ion transitions for Dofetilide and this compound are monitored.[1]

HPLC-UV Method for Dofetilide in Pharmaceutical Formulation[3]
  • Sample Preparation: A laboratory mixture is prepared, and the drug is extracted using a suitable solvent.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of organic and aqueous phases.

    • Flow Rate: 1.5 mL/min.

    • Temperature: Ambient.

    • Detection: UV detection at 231 nm using a Photodiode Array (PDA) detector.[3]

HPTLC Method for Dofetilide in Pharmaceutical Dosage Form[4]
  • Sample Preparation: Extraction of Dofetilide from the dosage form.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60F₂₅₄ TLC plate.

    • Mobile Phase: Chloroform: Methanol: Ammonia (7:3:0.5 v/v/v).

    • Detection: Densitometric scanning at 248 nm.[4]

Method Transfer Considerations

The transfer of a validated analytical method from one laboratory (the originating lab) to another (the receiving lab) is a critical step in the drug development process. A well-defined transfer protocol is essential for success.

Workflow for Bioanalytical Method Transfer

MethodTransferWorkflow A Originating Lab: Method Development & Validation B Method Transfer Protocol Development A->B Provide validated method details C Training of Receiving Lab Personnel B->C E Execution of Transfer Protocol (Comparative Testing) B->E Provide protocol D Receiving Lab: Instrument & Reagent Qualification C->D D->E F Data Analysis & Comparison Against Acceptance Criteria E->F G Successful Transfer? F->G H Method Transfer Report & Approval G->H Yes I Troubleshooting & Investigation G->I No J Routine Sample Analysis at Receiving Lab H->J I->E Re-execute after remediation

Caption: A typical workflow for the successful transfer of a bioanalytical method.

Key Elements of a Method Transfer Protocol

A robust method transfer protocol should clearly define the scope, procedures, and acceptance criteria for the transfer.

MethodTransferProtocol protocol Method Transfer Protocol Objective & Scope Responsibilities (Originating & Receiving Labs) Materials & Instruments Analytical Procedure experimental Experimental Design Comparative analysis of QCs and incurred samples Number of replicates Sample handling and storage conditions protocol->experimental acceptance Acceptance Criteria Accuracy: Mean accuracy within 85-115% of nominal Precision: %CV ≤ 15% Incurred Sample Reanalysis: At least 67% of samples within 20% of original value experimental->acceptance reporting Reporting & Documentation Summary of results Deviations and investigations Final conclusion on transfer success acceptance->reporting

Caption: Essential components of a comprehensive method transfer protocol.

Acceptance Criteria for Method Transfer

The Global Bioanalysis Consortium provides recommendations for acceptance criteria for chromatographic assays. Mean accuracy at each concentration level should generally be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0%.[5] For incurred sample reanalysis, a common criterion is that at least two-thirds of the re-assayed samples should be within ±20% of the original reported value.

Conclusion

The transfer of bioanalytical methods for this compound assays requires careful planning, clear communication, and a robust scientific approach. While UPLC-MS/MS offers superior sensitivity and selectivity, alternative methods like HPLC-UV and HPTLC can be suitable depending on the specific application and available resources. By adhering to a well-defined method transfer protocol with pre-established acceptance criteria, laboratories can ensure the generation of reliable and consistent data, which is fundamental to the successful progression of drug development programs.

References

Navigating Bioanalysis: A Guide to Deuterated Internal Standards in Regulated Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals operating within the stringent frameworks of regulatory bodies like the FDA and EMA, the choice of an internal standard in bioanalytical assays is a critical decision that profoundly impacts data quality and reliability. This guide provides a comprehensive comparison of deuterated internal standards against their alternatives, supported by experimental data and detailed protocols, to inform the selection of the most appropriate internal standard for your bioanalytical needs.

The use of an internal standard (IS) is fundamental in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its primary role is to compensate for the variability inherent in sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrument response fluctuations.[1] Regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) consistently emphasize the importance of a suitable IS for the validation of bioanalytical methods.[2][3]

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely regarded as the "gold standard" in bioanalysis.[4] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample processing and analysis. This co-elution helps to normalize variations, leading to more accurate and precise results.[5]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The choice between a deuterated internal standard and a structural analog (a molecule with a similar but not identical structure to the analyte) can significantly impact assay performance. The following table summarizes key performance parameters based on findings from various studies.

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardKey Considerations & Supporting Data
Matrix Effects High capability to compensate for matrix effects due to co-elution with the analyte.[5]Lower capability to compensate for matrix effects as it may not experience the same degree of ion suppression or enhancement as the analyte.[5]Studies have shown that even slight differences in retention time between an analyte and a structural analog can lead to significant variations in matrix effects.
Extraction Recovery Generally mimics the extraction recovery of the analyte closely.Extraction recovery can differ significantly from the analyte.A study on haloperidol reported a 35% lower extraction recovery for its deuterated internal standard, highlighting that even SIL-IS can exhibit differences. However, these are generally less pronounced than with structural analogs.[6]
Precision & Accuracy Typically results in higher precision and accuracy.[6]Can lead to decreased precision and accuracy due to differential behavior compared to the analyte.[6]One study demonstrated a statistically significant improvement in assay precision (p=0.02) when a SIL-IS was used in place of a structural analog. The mean bias with the SIL-IS was also closer to the true value.[6]
Regulatory Acceptance Highly recommended by regulatory agencies like the FDA and EMA.[7]May be acceptable if a SIL-IS is not available, but requires more rigorous justification and validation.[8]The EMA has noted that over 90% of submissions to their agency have incorporated SIL-IS in their bioanalytical methods.[5]
Cost & Availability Generally more expensive and may require custom synthesis.Often more readily available and less expensive.The initial investment in a deuterated internal standard can be offset by reduced method development time and fewer failed analytical runs.[5]

Experimental Protocols

To ensure the reliability and reproducibility of bioanalytical data, a comprehensive validation of the method is required. Below are detailed methodologies for key experiments to evaluate and compare the performance of internal standards.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process.

  • Analyze all three sets of samples via LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across at least six different lots of the biological matrix should be ≤15%.[9]

Protocol 2: Assessment of Extraction Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.

Procedure:

  • Prepare two sets of samples:

    • Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process (as prepared in Protocol 1).

    • Set D (Post-extraction Spike at 100% Recovery): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract, representing 100% recovery.

  • Analyze both sets of samples via LC-MS/MS.

  • Calculate the Recovery (%):

    • % Recovery = [(Peak area of analyte in Set C) / (Peak area of analyte in Set D)] x 100

    • Repeat the calculation for the internal standard.

  • Acceptance Criteria: The recovery of the analyte and the internal standard should be consistent and reproducible. While 100% recovery is not required, high and consistent recovery is desirable.

Visualizing Workflows and Logical Relationships

Diagrams are essential for clearly communicating complex experimental processes and decision-making pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS Sample->Spike Extract Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Concentration Calculation Integrate->Calculate Report Reporting Calculate->Report

Caption: A typical bioanalytical workflow from sample preparation to data analysis.

IS_Selection_Logic Start Start: Select Internal Standard SIL_Available Is a Stable Isotope-Labeled (Deuterated) IS Available? Start->SIL_Available Use_SIL Use Deuterated IS SIL_Available->Use_SIL Yes Analog_Available Is a Suitable Structural Analog Available? SIL_Available->Analog_Available No Validate Perform Full Method Validation Use_SIL->Validate Use_Analog Use Structural Analog Analog_Available->Use_Analog Yes Re_evaluate Re-evaluate Method or Synthesize IS Analog_Available->Re_evaluate No Use_Analog->Validate Re_evaluate->Start End End Validate->End

Caption: Decision-making process for selecting an appropriate internal standard.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While structural analogs can be used, the scientific evidence and regulatory preference strongly support the use of deuterated internal standards. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for experimental variability, ultimately leading to higher quality data that can withstand the scrutiny of regulatory review. By following the detailed protocols and decision-making logic outlined in this guide, researchers can confidently select and validate an internal standard that ensures the integrity of their bioanalytical results.

References

Safety Operating Guide

Proper Disposal of Dofetilide-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of dofetilide-d4 is critical for environmental protection and laboratory safety. As a deuterated analog of a potent pharmaceutical compound, this compound requires careful handling and disposal in accordance with institutional protocols and national regulations. This guide provides essential information for researchers, scientists, and drug development professionals to manage this compound waste effectively.

This compound is classified as hazardous, with potential risks to reproductive health and organ damage upon repeated exposure. Critically, it is also recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its entry into the sewer system.

Key Disposal Prohibitions:
  • Do NOT dispose of this compound down the drain.[1]

  • Do NOT mix this compound waste with non-hazardous laboratory trash.

  • Do NOT attempt to neutralize the compound without a validated and approved protocol.

Step-by-Step Disposal Protocol for this compound

Researchers must adhere to the following procedures to ensure the safe disposal of this compound and any materials contaminated with it.

  • Initial Assessment and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from other chemical and biological waste at the point of generation.

  • Waste Containment:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and the specific hazard pictograms (e.g., Health Hazard, Environment).

  • Handling Contaminated Materials:

    • Solid Waste: Place all contaminated solid materials, such as personal protective equipment (PPE) and disposable labware, into the designated solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and non-reactive liquid waste container.

    • "Empty" Containers: The original vials containing this compound should be managed as hazardous waste.

  • Storage Prior to Disposal:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Professional disposal will typically involve incineration at a permitted facility to ensure the complete destruction of the active pharmaceutical ingredient.[1]

Hazard Profile of this compound

The following table summarizes the key hazards associated with this compound, as identified in its Safety Data Sheet (SDS).

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity - Oral Harmful if swallowed.Exclamation Mark
Reproductive Toxicity May damage fertility or the unborn child.Health Hazard
STOT - Repeated Exposure May cause damage to organs through prolonged or repeated exposure.Health Hazard
Chronic Aquatic Toxicity Toxic to aquatic life with long lasting effects.Environment

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DofetilideD4_Disposal_Workflow start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No waste_type Determine Waste Type is_contaminated->waste_type Yes solid_waste Segregate as Solid Hazardous Waste waste_type->solid_waste Solid (Gloves, Vials, etc.) liquid_waste Segregate as Liquid Hazardous Waste waste_type->liquid_waste Liquid (Solutions) sharps_waste Segregate as Hazardous Sharps Waste waste_type->sharps_waste Sharps (Needles, etc.) package Package in Labeled, Leak-Proof Container solid_waste->package liquid_waste->package sharps_waste->package store Store in Designated Satellite Accumulation Area package->store ehs_contact Contact EHS for Pickup store->ehs_contact disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal

Caption: this compound Disposal Decision Workflow.

This procedural guidance is intended to supplement, not replace, your institution's specific waste management policies. Always consult with your EHS department for clarification and to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guidance for Handling Dofetilide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Dofetilide-d4, a potent pharmaceutical compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Precautionary Measures

This compound is a deuterated form of Dofetilide, a class III antiarrhythmic agent.[1] Due to its pharmacological activity, it is considered a potent compound and requires stringent handling protocols. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity - Oral (Category 4): Harmful if swallowed.

  • Reproductive Toxicity (Category 1A): May damage fertility or the unborn child.

  • Specific Target Organ Toxicity - Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.

  • Hazardous to the Aquatic Environment - Chronic Hazard (Category 2): Toxic to aquatic life with long lasting effects.

Accidental ingestion may lead to effects similar to those observed in clinical use, with the potential for serious cardiac events.[2] Individuals with pre-existing cardiovascular conditions may be at an increased risk from exposure.[3]

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Reproductive ToxicityCategory 1AP201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.
Specific Target Organ Toxicity, Repeated ExposureCategory 2P260: Do not breathe dust/fume/gas/mist/vapors/spray. P314: Get medical advice/attention if you feel unwell.
Hazardous to the Aquatic Environment, Chronic HazardCategory 2P273: Avoid release to the environment. P391: Collect spillage.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The level of PPE should be determined by a risk assessment of the specific procedure being performed. For potent compounds, engineering controls such as fume hoods or glove boxes are the primary means of exposure control, with PPE providing an essential secondary barrier.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves (double-gloving recommended). Must be inspected prior to use.To prevent skin contact.
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To protect eyes from splashes or airborne particles.
Lab Coat/Coveralls A disposable, low-linting coverall (e.g., Tyvek®) is recommended, especially for handling powder.[4][5]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95, or a powered air-purifying respirator (PAPR) for higher-risk activities like weighing powder) should be used.[6][7]To prevent inhalation of airborne particles.
Shoe Covers Disposable shoe covers.To prevent the spread of contamination outside of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a designated, locked, and clearly labeled area for potent compounds.

  • Recommended storage is at 2-8°C in a refrigerator.

  • Maintain an accurate inventory of the compound.

2. Weighing the Compound (Solid Form):

  • Location: Perform all weighing activities within a certified chemical fume hood, a glove box, or a similar containment device.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Decontaminate the weighing area before and after use.

    • Use a dedicated set of weighing tools (spatula, weighing paper/boat).

  • Procedure:

    • Carefully open the container inside the containment device.

    • Use a spatula to transfer the desired amount of this compound to a tared weighing vessel.

    • Avoid generating dust. If any material is spilled, follow the spill cleanup procedure immediately.

    • Securely close the container after weighing.

    • Clean all tools and the weighing area thoroughly.

3. Solution Preparation:

  • Location: All solution preparation should be conducted within a chemical fume hood.

  • Procedure:

    • Add the solvent to the vessel containing the pre-weighed this compound.

    • Gently swirl or use a magnetic stirrer to dissolve the compound. Avoid splashing.

    • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

4. Handling Solutions:

  • Always handle solutions of this compound within a fume hood.

  • Use appropriate pipettes and techniques to avoid aerosols and splashes.

  • Wear appropriate PPE, including double gloves and eye protection.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully collect the spilled material and absorbent into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate deactivating solution or soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all disposable PPE (gloves, coveralls, shoe covers), weighing paper, and other contaminated materials in a dedicated, labeled hazardous waste bag or container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

  • Disposal Method: All this compound waste should be disposed of through a licensed hazardous waste disposal company, likely via incineration.[6]

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe containment Prepare Containment Area (Fume Hood/Glove Box) ppe->containment weighing Weighing Solid containment->weighing solution_prep Solution Preparation weighing->solution_prep experiment Experimental Use solution_prep->experiment decontaminate Decontaminate Work Area & Tools experiment->decontaminate waste_segregation Segregate Hazardous Waste decontaminate->waste_segregation disposal Dispose via Licensed Vendor waste_segregation->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.